Lantibiotic nisin-Z
Description
Overview of Lanthionine-Containing Peptides (Lantibiotics)
Definition and Structural Characteristics of Type A (I) Lantibiotics
Lantibiotics are a class of polycyclic peptide antibiotics characterized by the presence of the thioether amino acids lanthionine (B1674491) or methyllanthionine. wikipedia.org They are classified as Class I bacteriocins, which are ribosomally synthesized and undergo extensive post-translational modifications. wikipedia.orgoup.com These modifications result in the formation of unusual amino acids, including dehydroalanine (B155165) (Dha) and dehydrobutyrine (Dhb). oup.comifnmujournal.com Lanthionine itself is formed from two alanine (B10760859) residues linked by a thioether bridge at their β-carbon atoms. wikipedia.org
Type A lantibiotics are a subgroup of these compounds, typically characterized as elongated, flexible, and cationic peptides. oup.comtaylorandfrancis.com These peptides, which include the well-known nisin, are generally up to 34 residues in length. oup.comifnmujournal.com Their structure often features a series of intramolecular (thioether) rings created by lanthionine and β-methyllanthionine residues. taylorandfrancis.comacs.org For instance, nisin contains five of these ring structures. ifnmujournal.comnih.govresearchgate.net These rings are crucial for their biological activity. researchgate.net Type A lantibiotics are known to act primarily by disrupting the cell membrane of target organisms, leading to pore formation and rapid cell death. wikipedia.orgoup.com
Ribosomal Synthesis and Post-Translational Modification Significance in Lantibiotic Biogenesis
The biosynthesis of lantibiotics is a complex process that begins with ribosomal synthesis of a precursor peptide, or prepeptide. oup.comoup.com This distinguishes them from many other antibiotics that are not synthesized on ribosomes. wikipedia.org The prepeptide consists of an N-terminal leader peptide and a C-terminal core peptide. oup.commdpi.com The leader peptide guides the subsequent post-translational modifications (PTMs) of the core peptide, which is ultimately processed to become the active lantibiotic. mdpi.com
Following ribosomal synthesis, the prepeptide undergoes a series of enzymatic modifications. oup.comacs.org Key PTMs include the dehydration of serine and threonine residues to form dehydroalanine (Dha) and dehydrobutyrine (Dhb), respectively. oup.comoup.com Subsequently, a cyclization reaction occurs where the thiol groups of cysteine residues undergo a Michael-type addition to these dehydrated residues, forming the characteristic lanthionine and methyllanthionine thioether bridges. taylorandfrancis.comumich.edu These modifications are catalyzed by specific enzymes, often referred to as LanB (a dehydratase) and LanC (a cyclase). taylorandfrancis.comnih.gov After these modifications, the leader peptide is cleaved off to release the mature, biologically active lantibiotic. mdpi.comumich.edu This intricate biosynthetic pathway is responsible for the unique and stable structure of lantibiotics. researchgate.net
Nisin as a Prototypical Lantibiotic
Historical Context and Discovery of Nisin Variants
Nisin was first discovered in 1928 and stands as the most extensively studied lantibiotic. ifnmujournal.com It is produced by the Gram-positive bacterium Lactococcus lactis. ifnmujournal.comnih.gov For decades, nisin has been utilized as a food preservative. oup.comasm.org The initially identified variant was nisin A. nih.gov Over time, research has led to the discovery of several natural nisin variants, each with slight variations in their amino acid sequences. ifnmujournal.com These variants are produced by different bacterial strains, including various species of Lactococcus, Streptococcus, and Blautia. ifnmujournal.comfrontiersin.org
To date, at least twelve natural variants of nisin have been identified, including nisin A, Z, F, Q, H, G, U, U2, P, J, and O. ifnmujournal.comnih.govfrontiersin.org For example, nisin F differs from nisin A by two amino acid residues, while nisin Q has four different residues. ifnmujournal.comoup.com Nisin H is produced by Streptococcus hyointestinalis and has five amino acid substitutions compared to nisin A. ifnmujournal.com The discovery of these natural variants, as well as the creation of bioengineered variants, has expanded the understanding of nisin's structure-function relationships. ifnmujournal.comoup.com
Distinction and Unique Characteristics of Nisin-Z (Asn-27 Substitution)
Nisin-Z is a natural variant of nisin produced by Lactococcus lactis NIZO22186. ifnmujournal.comwur.nl It is structurally very similar to nisin A, with the only difference being a single amino acid substitution at position 27. nih.govdrugbank.com In nisin-Z, the histidine (His) residue found at position 27 in nisin A is replaced by an asparagine (Asn) residue. ifnmujournal.comnih.gov
This seemingly minor change has significant implications for the physicochemical properties of the molecule. While both nisin A and nisin-Z exhibit similar antimicrobial activity, nisin-Z demonstrates superior solubility and diffusion properties, particularly at neutral pH. ifnmujournal.comoup.comnih.gov This is attributed to the Asn side chain being more polar than the uncharged His side chain at pH values above 6. scispace.comresearchgate.net Consequently, at concentrations above the minimum inhibitory concentration (MIC), nisin-Z often produces larger inhibition zones in agar (B569324) diffusion assays compared to nisin A. nih.govscispace.com Below pH 5.0, however, nisin A has a slightly higher solubility due to the positive charge of the protonated histidine residue. asm.org
Rationale for Focused Academic Inquiry on Nisin-Z
The unique properties of nisin-Z, stemming from the single Asn-27 substitution, have made it a subject of significant academic and research interest. nih.govscispace.com Its enhanced solubility and diffusion characteristics at neutral pH are particularly noteworthy, as many potential applications exist in environments that are not acidic. ifnmujournal.commdpi.com This improved solubility can be a considerable advantage in various contexts, potentially leading to greater efficacy. researchgate.net
Furthermore, the study of nisin-Z provides a valuable model for understanding the impact of subtle structural changes on the functional properties of lantibiotics. By comparing nisin-Z to nisin A and other bioengineered variants, researchers can gain deeper insights into structure-activity relationships. asm.orgmdpi.com This knowledge is crucial for the rational design of novel lantibiotic variants with tailored properties, such as increased stability, enhanced activity against specific pathogens, or a broader spectrum of activity. mdpi.comoup.com The exploration of nisin-Z's potential in various applications, driven by its favorable physicochemical characteristics, continues to be an active area of research. researchgate.netmdpi.com
Expanding Fundamental Understanding of Lantibiotic Biology
Research into nisin-Z has significantly contributed to a broader comprehension of lantibiotic biology, encompassing its biosynthesis, genetic origins, and physicochemical properties. The biosynthesis of nisin-Z involves a complex enzymatic process where a precursor peptide undergoes post-translational modifications to form the mature, active molecule. ontosight.ai An activator enzyme complex is responsible for catalyzing the formation of the characteristic lanthionine rings essential for its antimicrobial function. ontosight.ai
Genetic studies have revealed that the gene responsible for nisin-Z production, nisZ, is widespread among Lactococcus lactis strains. nih.gov Analysis of the nisZ operon's codon usage suggests a non-lactococcal origin for the conjugative transposon that carries the nisin-sucrose genes. drugbank.com
The single amino acid difference between nisin-Z (asparagine at position 27) and nisin-A (histidine at position 27) influences their physicochemical properties. nih.govnih.gov While both variants exhibit similar minimum inhibitory concentrations (MICs) against various Gram-positive bacteria, nisin-Z often shows larger inhibition zones in agar diffusion assays, suggesting better diffusion properties. nih.gov Furthermore, nisin-Z is reported to have greater solubility at neutral pH compared to nisin A. ifnmujournal.commdpi.com However, some studies indicate that nisin-Z has lower solubility than nisin A at low pH values. toku-e.com The stability of nisin-Z can be affected by environmental conditions, with studies showing it can be unstable in certain food matrices like fruit-flavored yogurt drinks, where the formation of an oxidized metabolite appears to be a predominant degradation pathway. nih.gov
Exploration of Diverse Antimicrobial Mechanisms Beyond Nisin A
The primary antimicrobial mechanism for nisin involves a dual mode of action: it binds to Lipid II, a precursor molecule in bacterial cell wall synthesis, which both inhibits cell wall construction and facilitates the formation of pores in the cell membrane. toku-e.comtandfonline.comresearchgate.net This pore formation leads to the depolarization of the cytoplasmic membrane and the efflux of essential cellular components like ions and ATP, ultimately causing cell death. uniprot.orgnih.govdrugbank.comwur.nlmybiosource.com
Research on nisin-Z has revealed nuances and expansions of this foundational mechanism. While sharing the core Lipid II binding and pore formation strategy with nisin A, studies suggest that the specific interactions and resulting effects can differ. nih.govtoku-e.com For instance, immunoelectron microscopy has shown that while the cell membrane is the primary target in lactococci, in Listeria innocua and Lactobacillus casei, nisin-Z is more frequently observed within the cytoplasm, suggesting potential intracellular targets or varied modes of action depending on the bacterial species. nih.gov
A significant area of investigation has been the activity of nisin-Z against Gram-negative bacteria. nih.gov While nisin is generally less effective against this bacterial group due to their protective outer membrane, purified nisin-Z has demonstrated activity against both Gram-positive and Gram-negative bacteria. nih.gov The mechanism against Gram-negative bacteria like Escherichia coli appears to be distinct and sensitive to high salt concentrations, unlike its activity against Gram-positive bacteria such as Staphylococcus aureus. nih.gov This suggests that nisin-Z utilizes different strategies to overcome the outer membrane barrier of Gram-negative organisms. nih.gov The efficacy of nisin-Z against Gram-negative bacteria can be enhanced when used in combination with a chelating agent like EDTA, which disrupts the outer membrane. mdpi.comfrontiersin.org
Furthermore, studies have highlighted that the mode of action of nisin-Z can be either bacteriostatic (inhibiting growth) or bactericidal (killing bacteria) depending on the target organism and the concentration of the lantibiotic. researchgate.net For example, against certain strains of Listeria monocytogenes, it acts by blocking cell wall synthesis, while at higher concentrations against other bacteria like Bacillus cereus, it can cause cell membrane damage leading to cell death. researchgate.net
| Feature | Nisin A | Nisin Z |
| Amino Acid at Position 27 | Histidine | Asparagine |
| Primary Target | Lipid II | Lipid II |
| Primary Mechanism | Pore formation, inhibition of cell wall synthesis | Pore formation, inhibition of cell wall synthesis |
| Gram-Positive Activity | High | High, with potentially better diffusion |
| Gram-Negative Activity | Limited | Demonstrates activity, mechanism is salt-sensitive |
| Solubility | More soluble at low pH | More soluble at neutral pH |
Properties
bioactivity |
Antibacterial |
|---|---|
sequence |
ITSISLCTPGCKTGALMGCNMKTATCNCSIHVSK |
Origin of Product |
United States |
Biosynthesis and Genetic Determinants of Lantibiotic Nisin Z
Producer Organisms and Their Ecological Niches
The production of nisin-Z is intrinsically linked to specific bacterial strains and their presence in various ecological environments.
Primary Production by Lactococcus lactis Strains
Nisin-Z is a natural variant of the well-studied lantibiotic nisin A. asm.org It is primarily produced by certain strains of the Gram-positive bacterium Lactococcus lactis subsp. lactis. nih.govkarger.com These bacteria have been utilized for centuries in food fermentation processes. karger.com While many L. lactis strains produce nisin A, specific strains are genetically equipped to synthesize the nisin-Z variant, which differs by a single amino acid substitution. nih.gov The production of nisin is a key characteristic of these strains, providing them with a competitive advantage by inhibiting the growth of other Gram-positive bacteria. karger.com Strains such as Lactococcus lactis N8 and NIZO 22186 are well-documented producers of nisin-Z. asm.orgdrugbank.com
Isolation from Diverse Environments (e.g., Dairy, Fermented Products, Aquatic Sources)
Nisin-Z producing Lactococcus lactis strains have been isolated from a wide array of ecological niches, highlighting their adaptability.
Dairy and Fermented Products: Traditionally, these bacteria are found in dairy environments. They have been isolated from raw milk, traditional cheese products like "wara," and other fermented dairy items. alfa-chemistry.comresearchgate.net Their presence in these products is significant for natural food preservation. Nisin-Z producing strains have also been identified in fermented sausages. asm.org
Aquatic Sources: The search for novel antimicrobial producers has led to the exploration of aquatic environments. Nisin-Z producing L. lactis have been successfully isolated from the intestinal tracts of marine fish, such as the olive flounder and the Patagonian silverside (Odontesthes platensis). asm.orgnih.govmicrobiologyresearch.orghelsinki.fi Strains from these marine habitats are often adapted to high-salt conditions. asm.orghelsinki.fi Isolates have also been found in bullfrog hatcheries, where they show activity against pathogens relevant to aquaculture. drugbank.com
Other Environments: Beyond food and aquatic systems, nisin-Z producers have been isolated from human sources, including human milk and feces, suggesting a long history of human association with these bacteria. hhu.denih.gov They have also been found in plant material and river water. hhu.de
Table 1: Examples of Nisin-Z Producing Lactococcus lactis Strains and Their Isolation Sources
| Strain | Isolation Source | Reference |
|---|---|---|
| L. lactis BFE 1500 | Wara (Nigerian cheese) | alfa-chemistry.com |
| L. lactis subsp. lactis Tw35 | Intestinal tract of silverside fish | nih.gov |
| L. lactis NIZO 22186 | Dairy starter culture | asm.org |
| L. lactis subsp. lactis CRL 1584 | Bullfrog hatchery | drugbank.com |
| Unnamed Isolate | Intestine of olive flounder | microbiologyresearch.orghelsinki.fi |
| L. lactis MM19 | Human feces | nih.gov |
| Various isolates | Raw milk, natural cheese | researchgate.net |
| Various isolates | Brazilian fermented sausage | asm.org |
| L. lactis strains | Human milk | hhu.de |
Molecular Genetics ofnisZGene and Operon
The synthesis of nisin-Z is a sophisticated process encoded by a dedicated gene cluster. The molecular genetics of this system reveal a highly regulated and mobile biosynthetic pathway.
Identification and Characterization of the nisZ Structural Gene
The structural gene for nisin-Z is designated nisZ. It was identified as a natural variant of the nisA gene, which codes for nisin A. asm.org Molecular techniques such as Polymerase Chain Reaction (PCR) and nucleotide sequencing have confirmed that nisZ differs from nisA by a single point mutation (a C-to-A transversion). nih.govwur.nl This single nucleotide polymorphism (SNP) results in a codon change from CAT in nisA to AAT in nisZ. nih.gov Consequently, the translated peptide has an asparagine (Asn) residue at position 27 instead of the histidine (His) found in nisin A. asm.orgalfa-chemistry.com Despite this minor structural difference, nisin-Z retains potent antimicrobial activity. asm.org
Components of the Nisin Biosynthetic Gene Cluster and their Roles (e.g., NisB, NisC)
The production of mature nisin-Z requires the coordinated action of several genes organized in a biosynthetic gene cluster, often referred to as an operon. researchgate.nethhu.de This cluster typically includes 11 genes organized into operons such as nisZBTCIP, nisRK, and nisFEG. researchgate.net
The precursor peptide, pre-nisin, is encoded by the nisZ gene. researchgate.net This precursor undergoes extensive post-translational modifications, which are critical for its bioactivity. These modifications are carried out by a suite of enzymes encoded within the cluster.
NisB: The nisB gene encodes the dehydratase NisB. alfa-chemistry.comnih.gov This enzyme is responsible for the first step in maturation, where it dehydrates specific serine and threonine residues within the core peptide of pre-nisin to form dehydroalanine (B155165) and dehydrobutyrine, respectively. nih.govhhu.de
NisC: The nisC gene encodes the cyclase NisC. alfa-chemistry.comnih.gov Following dehydration by NisB, NisC catalyzes the stereospecific addition of cysteine thiol groups to the newly formed dehydro-residues. nih.gov This crucial step forms the characteristic thioether cross-links (lanthionine and methyllanthionine rings) that define lantibiotics. karger.comalfa-chemistry.com The enzyme requires zinc for its function. karger.com
Together, NisB and NisC form the core modification machinery. Other key components of the cluster include:
NisT: An ABC transporter that exports the modified precursor peptide across the cell membrane. alfa-chemistry.comnih.gov
NisP: An extracellular protease that cleaves the N-terminal leader sequence from the exported precursor, releasing the mature, active nisin-Z. alfa-chemistry.comhhu.de
NisR and NisK: A two-component regulatory system where NisK is a sensor kinase that detects extracellular nisin, and NisR is a response regulator that, upon activation, promotes the transcription of the nisin biosynthesis genes in an auto-regulatory loop. alfa-chemistry.comhhu.de
NisI, NisF, NisE, NisG: These genes encode proteins that provide immunity to the producer cell, protecting it from the antimicrobial action of the nisin it synthesizes. hhu.de
Table 2: Key Components of the Nisin-Z Biosynthetic Gene Cluster
| Gene(s) | Protein(s) | Primary Role in Nisin-Z Biosynthesis | Reference |
|---|---|---|---|
| nisZ | Pre-nisin-Z | Structural precursor peptide | researchgate.net |
| nisB | NisB | Dehydratase: Modifies Ser and Thr residues | alfa-chemistry.comnih.govhhu.de |
| nisC | NisC | Cyclase: Forms lanthionine (B1674491) rings | karger.comalfa-chemistry.comnih.gov |
| nisT | NisT | ABC Transporter: Exports modified precursor | alfa-chemistry.comnih.gov |
| nisP | NisP | Protease: Cleaves leader peptide to activate nisin | alfa-chemistry.comhhu.de |
| nisRK | NisR/NisK | Two-Component System: Regulates gene expression | alfa-chemistry.comhhu.de |
| nisIFEG | NisI/F/E/G | Immunity Proteins: Protect the producer cell | hhu.de |
**2.2.3. Transmissible Genetic Elements (e.g., Conjugative Transposons, IS Elements) Associated with *nisZ***
The genetic determinants for nisin-Z production are frequently located on mobile genetic elements, which facilitates their horizontal transfer between bacterial strains.
Conjugative Transposons: The entire nisin gene cluster is often part of a large conjugative transposon. alfa-chemistry.comoup.com These elements, such as Tn5278, can be transferred from a donor to a recipient cell via conjugation. asm.org Often, these transposons also carry genes for sucrose (B13894) fermentation, and are thus referred to as nisin-sucrose elements. asm.orgdrugbank.com The location of the nisZ operon on such a transposon explains its distribution across different L. lactis strains and suggests a non-lactococcal origin for the entire element, a hypothesis supported by analysis of its codon usage and low G+C content compared to the typical Lactococcus chromosome. nih.govdrugbank.com
IS Elements: Insertion sequences (IS elements), such as IS1068 and IS1069, have been found associated with nisin-sucrose elements. asm.org These IS elements can play a role in the evolution and structural arrangement of the transposons. For instance, an IS-mediated rearrangement is thought to be responsible for the loss of conjugative ability in some nisin-Z-producing strains by disrupting the integrity of the transposon's ends, which are crucial for its mobility. asm.org Three distinct classes of nisin-sucrose elements have been identified based on their architecture and association with nisA or nisZ and the presence or absence of these IS elements. asm.org
Table 3: Compound Names Mentioned
| Compound Name |
|---|
| Lantibiotic nisin-Z |
| Nisin A |
| Asparagine |
| Histidine |
| Serine |
| Threonine |
| Cysteine |
| Dehydroalanine |
| Dehydrobutyrine |
| Lanthionine |
| Methyllanthionine |
Bioproduction and Fermentation Strategies for Nisin-Z
The industrial-scale production of the this compound is primarily achieved through the fermentation of nisin-producing strains of Lactococcus lactis. juniperpublishers.com The efficiency of this bioprocess is intricately linked to the genetic makeup of the producing strain and the carefully controlled environmental parameters of the fermentation. juniperpublishers.comsci-hub.se Optimizing these factors is crucial for maximizing the yield of nisin-Z and ensuring the economic viability of its production for applications in food preservation and beyond. juniperpublishers.comscispace.com
Optimization of Culture Conditions (pH, Temperature, Carbon/Nitrogen Sources)
The production of nisin-Z is highly sensitive to the physicochemical environment of the fermentation medium. Key parameters such as pH, temperature, and the nature of carbon and nitrogen sources significantly influence both cell growth and the specific productivity of nisin-Z.
pH: The optimal pH for nisin-Z production can vary depending on the specific strain and the carbon source being utilized. sci-hub.se Generally, a controlled pH between 5.0 and 6.5 is favored for high nisin-Z yields. nih.govnih.gov For instance, Lactococcus lactis IO-1 shows optimal nisin-Z production at a pH of 6.0 when using xylose as a carbon source, but in the pH range of 5.0-5.5 with other media. nih.govtandfonline.com Studies on wild strains isolated from fermented sausages also indicated optimal production at an initial pH of 6.0 or 6.5. nih.gov Maintaining a pH below 6.0 is also beneficial as it enhances the release of nisin from the producer cells into the culture medium. sci-hub.se Conversely, at a pH above 6.0, a larger proportion of the produced nisin tends to remain adsorbed to the cell surface. sci-hub.se
Temperature: Temperature is another critical factor, with optimal values for nisin-Z production often coinciding with the optimal growth temperature of the Lactococcus lactis strain, which is typically around 30°C. sci-hub.senih.gov However, some studies have shown a divergence between the optimal temperatures for growth and bacteriocin (B1578144) production. For example, while a strain of L. lactis subsp. lactis (A164) exhibited maximum growth at 37°C, the peak for nisin production was observed at 30°C. sci-hub.se Similarly, wild strains from fermented sausages produced the highest levels of nisin-Z at 25°C and 30°C, with production decreasing at higher temperatures like 35°C and 40°C, even though the strains could still grow. nih.gov For Lactococcus lactis IO-1, the optimal temperature for both biomass and nisin-Z production was found to be 37°C when using xylose. tandfonline.com
Carbon and Nitrogen Sources: The choice of carbon and nitrogen sources is a determining factor in the final yield of nisin-Z. The most effective carbon source can differ significantly between strains. While glucose is a common carbon source for bacterial growth, it has been reported as the poorest source for nisin-Z production in some wild L. lactis strains. nih.gov For these strains, sucrose and fructose (B13574) were found to be the most efficient. nih.govresearchgate.net In contrast, for Lactococcus lactis subsp. lactis A164, lactose (B1674315) was identified as the most suitable carbon source, yielding 3-4 times more nisin-Z than glucose or sucrose. jmb.or.kr Xylose has also been successfully used as a carbon source for nisin-Z production by L. lactis IO-1. tandfonline.comkyushu-u.ac.jp
Regarding nitrogen sources, tryptone and casein peptone have been shown to effectively stimulate nisin-Z production in certain wild strains, whereas yeast extract and meat extract were less effective for these particular isolates. nih.govresearchgate.net The addition of specific amino acid precursors, such as serine, threonine, and cysteine, can also stimulate nisin production. researchgate.net
Interactive Data Table: Optimal Conditions for Nisin-Z Production
| Strain | Optimal pH | Optimal Temperature (°C) | Most Effective Carbon Source(s) | Most Effective Nitrogen Source(s) | Reference(s) |
| L. lactis wild isolates | 6.0 - 6.5 | 25 - 30 | Sucrose, Fructose | Tryptone, Casein Peptone | nih.govresearchgate.net |
| L. lactis IO-1 | 5.0 - 6.0 | 30 - 37 | Xylose, Glucose | Not specified | nih.govtandfonline.com |
| L. lactis subsp. lactis A164 | Not specified | Not specified | Lactose, Galactose | Not specified | jmb.or.kr |
| L. lactis BFE 1500 | 2.0 - 10.0 (Highest activity at lower pH) | Not specified | Not specified | Not specified | nih.gov |
Techniques for Enhanced Productivity (e.g., Immobilized Cell Systems, Continuous Culture)
To overcome limitations of traditional batch fermentation, such as product inhibition and cell washout, various advanced techniques have been developed to enhance nisin-Z productivity.
Immobilized Cell Systems: Cell immobilization is a strategy to increase cell density and maintain high volumetric productivity. researchgate.netnisco.ch Lactococcus lactis cells can be immobilized through entrapment or adsorption on various support materials. researchgate.net While entrapment in gels can sometimes lead to diffusion limitations and cell damage, adsorption methods have shown more promising results. researchgate.net For instance, adsorbing L. lactis IO-1 cells on porous chitosan (B1678972) beads or photo-crosslinked resin gel beads (ENTG-3800) has led to significantly higher nisin-Z productivity compared to free-cell cultures. researchgate.net The use of immobilized cells in repeated-cycle pH-controlled batch cultures has achieved very high nisin-Z production levels, reaching up to 8200 IU/ml. nisco.ch
Continuous Culture: Continuous fermentation systems, particularly those with high cell densities, offer a way to improve reactor productivity and extend the fermentation period. scispace.comasm.org Continuous cultures of L. lactis IO-1 with immobilized cells have demonstrated improved productivity at higher dilution rates compared to free-cell systems. researchgate.net Furthermore, the integration of a membrane bioreactor for cell recycling in a continuous culture setup has been shown to be an effective strategy. nih.govoup.com This approach allows for the continuous removal of inhibitory byproducts like lactate, maintaining the cells in an exponential growth phase with high metabolic activity and achieving a high volumetric productivity of nisin-Z. nih.govoup.com For example, a volumetric productivity of 50,000 IU/L/h was achieved using a membrane bioreactor with a high cell concentration. nih.govoup.com
Comparative Analysis of Nisin-Z Production by Wild vs. Engineered Strains
While optimization of fermentation conditions can significantly improve yields from wild-type strains, genetic engineering offers a powerful approach to further boost nisin-Z production.
Wild Strains: A study of 40 wild-type strains of L. lactis revealed that 35 were capable of producing nisin. sci-hub.se However, the production levels among different wild strains can vary considerably. nih.govnih.gov For example, among five nisin-Z producing strains isolated from fermented sausage, two isolates, L. lactis ID1.5 and ID8.5, were identified as the best producers under optimized conditions. nih.gov Interestingly, DNA sequence analysis of the promoter regions of key biosynthesis genes (nisZ and nisF) did not reveal differences that could account for the varied production levels, suggesting other regulatory factors are at play. nih.govnih.gov A wild strain, L. lactis BFE 1500, isolated from a Nigerian cheese product, was also identified as a producer of nisin-Z. nih.gov
Engineered Strains: Genetic engineering strategies have successfully enhanced nisin production by targeting limitations in the biosynthesis pathway and the producer strain's tolerance. biorxiv.orgplos.orgnih.gov One approach involves increasing the copy number of genes involved in nisin biosynthesis. Overexpression of the nisA (structural gene for nisin A) and nisRK (regulatory genes) in L. lactis has resulted in significantly higher nisin titers compared to the wild-type strain. biorxiv.orgplos.orgnih.gov For example, engineered strains with re-transformed plasmids carrying nisA or nisRK showed production levels up to 1111.5 IU/ml, a substantial increase from the 169.3 IU/ml produced by the wild-type strain. plos.orgnih.gov
Other innovative genetic approaches include:
Genome shuffling: This technique, used on L. lactis ssp. lactis YF11, has been employed to enhance nisin-Z production. biorxiv.orgplos.orgnih.gov
Improving acid tolerance: The simultaneous expression of genes like hdeAB, ldh, and murF has been shown to improve the acid tolerance of the producer strain, leading to better nisin yields. biorxiv.orgplos.org
Co-expression of nisin variants: Strains engineered to co-express both nisA and nisZ have been developed, which can offer enhanced antimicrobial activity. plos.orgnih.gov
Increasing immunity: Enhancing the expression of the nisin immunity genes (nisFEG) has also been shown to increase nisin resistance and production. aimspress.com
Interactive Data Table: Comparison of Nisin Production in Wild vs. Engineered Strains
| Strain Type | Strain Designation | Key Characteristics | Reported Nisin Production (IU/ml) | Reference(s) |
| Wild-Type | L. lactis subsp. lactis | Baseline production in shake flask | 169.3 - 324 | biorxiv.orgplos.org |
| Wild-Type | L. lactis ID1.5 & ID8.5 | High producers from fermented sausage | Not quantified in IU/ml, but identified as best producers among isolates | nih.gov |
| Engineered | pMG36e:nisA | Overexpression of nisA gene (single transformation) | 442.5 | plos.orgnih.gov |
| Engineered | pMG36e:nisRK | Overexpression of nisRK genes (single transformation) | 369.2 | plos.orgnih.gov |
| Engineered | pMG36e:nisA RT | Overexpression of nisA gene (re-transformation) | 1111.5 | biorxiv.orgplos.orgnih.gov |
| Engineered | pMG36e:nisRK RT | Overexpression of nisRK genes (re-transformation) | 1041.5 | biorxiv.orgplos.orgnih.gov |
| Engineered | L. lactis IO-1 | pH-controlled batch with CaCl2 | 3150 | sci-hub.senih.gov |
Molecular Mechanisms of Nisin Z Action
Interactions with Bacterial Cell Membranes
Nisin-Z exerts its antimicrobial effects primarily by targeting and disrupting the integrity of bacterial cytoplasmic membranes. wur.nlscispace.com This process is initiated by the electrostatic attraction between the positively charged nisin-Z molecule and the negatively charged components of the bacterial membrane. scispace.comresearchgate.net
Role of Lipid II as a Docking Molecule
A key element in the high efficacy of nisin-Z is its ability to recognize and bind to Lipid II, a vital precursor molecule in the biosynthesis of the bacterial cell wall. toku-e.comresearchgate.netmdpi.comresearchgate.net This interaction serves a dual purpose: it not only inhibits cell wall synthesis but also acts as a docking site, effectively concentrating nisin-Z molecules at the membrane surface. researchgate.netifnmujournal.comifnmujournal.com The N-terminal region of nisin-Z, specifically rings A and B, forms a cage-like structure that encapsulates the pyrophosphate group of Lipid II. ifnmujournal.comifnmujournal.comportlandpress.com This specific binding is crucial for the subsequent steps of pore formation and is a distinguishing feature compared to many other pore-forming peptides that rely on less specific interactions. researchgate.netnih.govacs.org The interaction with Lipid II significantly enhances the efficiency of nisin-Z, allowing it to be active at nanomolar concentrations. researchgate.netresearchgate.netnih.gov Studies using nuclear magnetic resonance (NMR) have shown that upon binding to Lipid II, significant structural changes occur in the N-terminal part of nisin-Z, while the C-terminal region remains more flexible. nih.govacs.org
Pore Formation Dynamics and Membrane Permeabilization
The N-terminal domain of nisin-Z, which is more hydrophobic, is believed to penetrate the lipid phase of the membrane. wur.nlnih.gov NMR studies indicate that the N-terminal region, particularly the first two rings, undergoes significant chemical shift perturbations upon interaction with a membrane-mimicking environment, suggesting its deep insertion into the membrane. nih.govacs.org This penetration is a critical step that precedes the formation of a stable pore.
The C-terminal region of nisin-Z, which is more hydrophilic and carries a net positive charge, plays a crucial role in the initial electrostatic interactions with the negatively charged membrane surface. wur.nlnih.govacs.orgrug.nl Evidence suggests that after the initial binding and N-terminal insertion, the C-terminal part of the nisin-Z molecule translocates across the membrane. researchgate.netnih.govacs.org This translocation is dependent on electrostatic interactions and is a key step in the formation of a transmembrane pore. nih.govacs.org Experiments with a modified nisin-Z containing a C-terminal His-tag have demonstrated that blocking the translocation of this C-terminal part significantly reduces the peptide's ability to induce ion leakage. nih.govacs.org
The formation of pores by nisin-Z has immediate and severe consequences for the bacterial cell. These pores, estimated to be 2-2.5 nm in diameter, allow the uncontrolled efflux of small cytoplasmic components, including ions like potassium (K+), amino acids, and ATP. wur.nltoku-e.comnih.govcore.ac.uk This leakage of essential molecules and the simultaneous dissipation of the membrane potential and pH gradient across the membrane lead to a collapse of the proton motive force. wur.nlscispace.comwur.nl The disruption of these critical gradients ultimately results in the cessation of cellular energy metabolism and cell death. wur.nltoku-e.com
Influence of Membrane Composition (e.g., Anionic Lipids) on Activity
The composition of the bacterial membrane significantly influences the activity of nisin-Z. nih.govacs.org The presence of anionic, negatively charged lipids in the membrane is a major determinant of nisin-Z's effectiveness. scispace.comnih.govacs.orgpsu.edu The cationic nature of nisin-Z leads to a strong electrostatic attraction to these anionic lipids, enhancing its binding to the membrane. scispace.comresearchgate.netacs.org Studies have shown a direct correlation between the concentration of anionic lipids in a membrane and the binding, insertion, and pore-forming activity of nisin-Z. rug.nlacs.orgpsu.edu Membranes with a higher content of anionic lipids, such as phosphatidylglycerol and cardiolipin (B10847521), show increased sensitivity to nisin-Z. mdpi.compsu.edu Conversely, nisin-Z resistant strains have been observed to have a higher proportion of zwitterionic lipids in their membranes. nih.gov
Table 1: Influence of Anionic Lipid Content on Nisin-Z Activity
| Anionic Lipid Content | Nisin-Z Binding | Nisin-Z Insertion | Pore Formation | Antimicrobial Activity |
|---|---|---|---|---|
| Low | Low | Low | Low | Low |
Inhibition of Cell Wall Biosynthesis
Nisin-Z effectively halts the construction of the bacterial cell wall, a critical structure for maintaining cell integrity. researchgate.net This inhibition is primarily achieved through the disruption of peptidoglycan synthesis.
Disruption of Peptidoglycan Synthesis via Lipid II Sequestration
The cornerstone of nisin-Z's inhibitory action on cell wall synthesis is its high-affinity interaction with Lipid II, an essential precursor molecule in the peptidoglycan biosynthesis pathway. nih.govox.ac.ukplos.org Nisin-Z specifically binds to the pyrophosphate moiety of Lipid II. ox.ac.uknih.gov This binding is not merely a simple interaction but leads to the sequestration of Lipid II molecules, effectively removing them from the cell wall construction process. nih.govox.ac.ukresearchgate.net The formation of stable nisin-Lipid II complexes prevents the incorporation of new peptidoglycan units into the growing cell wall, ultimately leading to a cessation of its synthesis. nih.govresearchgate.netportlandpress.com This sequestration is a key bactericidal mechanism, as even nisin variants unable to form pores can still kill bacteria by halting cell wall production. ox.ac.uk
Dual Mechanism of Action Against Gram-Positive and Gram-Negative Bacteria
While traditionally known for its high efficacy against Gram-positive bacteria, purified nisin-Z has also demonstrated activity against Gram-negative bacteria. nih.govresearchgate.net This suggests that nisin-Z employs distinct mechanisms to combat these two major classes of bacteria, which differ significantly in their cell envelope structures. nih.govresearchgate.net
Factors Affecting Gram-Negative Susceptibility (e.g., Outer Membrane, EDTA Synergism)
The primary barrier to nisin-Z's action against Gram-negative bacteria is their outer membrane, a complex structure composed of phospholipids (B1166683) and lipopolysaccharides (LPS) that functions as a permeability barrier. nih.govwur.nl This membrane effectively shields the inner cytoplasmic membrane and the peptidoglycan layer, where Lipid II is located, from external threats like nisin. researchgate.netnih.gov
However, the susceptibility of Gram-negative bacteria to nisin-Z can be significantly enhanced by the presence of chelating agents such as ethylenediaminetetraacetic acid (EDTA). mdpi.comfrontiersin.orgmicrobiologyjournal.org EDTA disrupts the integrity of the outer membrane by removing divalent cations (like Mg2+ and Ca2+) that stabilize the LPS molecules. mdpi.comfrontiersin.org This destabilization leads to the release of LPS and exposes the underlying phospholipids, thereby increasing the permeability of the outer membrane and allowing nisin-Z to reach its target, Lipid II, on the inner membrane. nih.govmdpi.comfrontiersin.org
Table 1: Factors Influencing Nisin-Z Activity Against Gram-Negative Bacteria
| Factor | Effect on Gram-Negative Susceptibility | Mechanism |
|---|---|---|
| Outer Membrane | Decreases susceptibility | Acts as a physical barrier, preventing nisin-Z from reaching the inner membrane and Lipid II. researchgate.netnih.gov |
| EDTA | Increases susceptibility | Chelates divalent cations, disrupting the outer membrane and increasing its permeability to nisin-Z. mdpi.comfrontiersin.org |
High-Salt Sensitive vs. High-Salt Insensitive Mechanisms
Research has revealed that nisin-Z utilizes two distinct antibacterial mechanisms that are differentiated by their sensitivity to high salt concentrations. nih.govresearchgate.net
The antibacterial activity of nisin-Z against the Gram-positive bacterium Staphylococcus aureus is stable and effective even in the presence of 100 mM NaCl. nih.govresearchgate.net This is referred to as the high-salt insensitive mechanism . nih.gov
In contrast, the activity of nisin-Z against the Gram-negative bacterium Escherichia coli is highly sensitive to the same concentration of NaCl, with its bactericidal effect being significantly diminished. nih.govresearchgate.net This is known as the high-salt sensitive mechanism . nih.gov Further investigation has shown that the permeabilization of the E. coli cytoplasmic membrane by nisin-Z is markedly reduced in a high-salt environment, while the permeabilization of the S. aureus membrane is not affected. nih.govresearchgate.net
Table 2: Comparison of Nisin-Z's Salt-Sensitive Mechanisms
| Characteristic | High-Salt Insensitive Mechanism | High-Salt Sensitive Mechanism |
|---|---|---|
| Target Organism Example | Staphylococcus aureus (Gram-positive) | Escherichia coli (Gram-negative) |
| Activity in High Salt (100 mM NaCl) | Stable and effective. nih.govresearchgate.net | Significantly reduced. nih.govresearchgate.net |
| Membrane Permeabilization in High Salt | Unaffected. nih.govresearchgate.net | Markedly reduced. nih.govresearchgate.net |
Impact on Cellular Homeostasis and Macromolecular Synthesis
Beyond its direct effects on the cell wall and membrane, nisin-Z profoundly disrupts the internal cellular environment and the synthesis of essential macromolecules.
Inhibition of DNA, RNA, and Protein Synthesis
While the primary modes of action for nisin-Z are pore formation in the cell membrane and inhibition of cell wall synthesis through binding to Lipid II, evidence suggests that it can also interfere with the synthesis of crucial macromolecules like DNA, RNA, and proteins. nih.gov This interference is generally considered a secondary effect resulting from the primary disruption of the cell membrane and subsequent cellular leakage. nih.gov
The formation of pores in the cytoplasmic membrane by nisin-Z leads to the dissipation of the proton motive force and the leakage of ions and small cytoplasmic components, including amino acids and ATP. nih.gov The depletion of these essential molecules and the disruption of the cell's energy status would consequently hamper the energy-intensive processes of DNA replication, RNA transcription, and protein translation.
Some studies have indicated a more direct, albeit less characterized, impact on these synthesis pathways. For instance, in certain bacteria, nisin has been observed to cause a decrease in DNA content, similar to the effects of DNA replication inhibitors. ifnmujournal.com It has also been noted to induce chromosomal DNA condensation in methicillin-resistant Staphylococcus aureus (MRSA), which could interfere with DNA replication and segregation. ifnmujournal.com However, the precise molecular interactions leading to these effects, independent of membrane disruption, are not as well-defined as the interaction with Lipid II.
Induction of Autolytic Enzyme Activity
Nisin-Z can induce bacterial autolysis by activating the cell's own autolytic enzymes, which are peptidoglycan hydrolases responsible for processes like cell wall turnover, separation, and programmed cell death. nih.govasm.org This mechanism adds another layer to the antimicrobial efficacy of nisin-Z, effectively turning the target cell's own enzymatic machinery against itself.
The proposed mechanism for this induction involves the cationic nature of the nisin-Z peptide. annualreviews.org In the bacterial cell wall, autolytic enzymes are often bound to and inhibited by anionic polymers such as teichoic and teichuronic acids. annualreviews.org Nisin-Z, being positively charged, can displace these enzymes from their inhibitory binding to the anionic cell wall components. annualreviews.org This release from inhibition leads to an apparent activation of the autolytic enzymes. annualreviews.org
Once activated, these hydrolases begin to degrade the peptidoglycan matrix of the cell wall, leading to a loss of structural integrity and eventual cell lysis. nih.gov This action complements the pore formation and inhibition of cell wall synthesis, creating a synergistic effect that enhances the bactericidal activity of nisin-Z.
Table 1: Research Findings on Nisin-Z and Autolytic Enzyme Activity
| Bacterial Species | Affected Autolytic Enzyme(s) | Observed Effect | Reference |
| Staphylococcus simulans | N-acetylmuramoyl-l-alanine amidase, β-N-acetylglucosaminidase | Activation of enzymes, induction of autolysis. nih.gov | nih.gov |
| General Gram-positive bacteria | Peptidoglycan hydrolases | Release from inhibition by teichoic acids, leading to cell wall degradation. nih.govannualreviews.org | nih.govannualreviews.org |
Structural Biology and Engineering of Lantibiotic Nisin Z
Comparative Structural Analysis of Nisin Variants
Nisin is a polycyclic antibacterial peptide produced by the bacterium Lactococcus lactis. It belongs to the class of lantibiotics, which are characterized by the presence of lanthionine (B1674491) and methyllanthionine residues. Nisin Z is a natural variant of nisin A, and both share a high degree of structural similarity.
Primary Sequence Differences (Nisin A vs. Nisin Z at Position 27)
The primary structural difference between nisin A and nisin Z lies in a single amino acid substitution at position 27. siveele.comnih.govnih.gov Nisin A contains a histidine (His) residue at this position, while nisin Z has an asparagine (Asn) residue. siveele.comnih.govnih.govifnmujournal.com This seemingly minor alteration has implications for the physicochemical properties of the peptide, particularly its solubility. ifnmujournal.commdpi.com While the antimicrobial activities of nisin A and nisin Z are largely identical, nisin Z exhibits improved diffusion properties in agar-based assays. siveele.comnih.gov
At a neutral pH, the asparagine at position 27 in nisin Z, with its more polar side chain, contributes to greater solubility compared to the histidine in nisin A. ifnmujournal.commdpi.com However, at low pH values, nisin Z shows a slightly decreased solubility relative to nisin A. siveele.comasm.org The gene responsible for producing nisin Z, nisZ, has been found to be widely distributed among Lactococcus lactis strains. nih.govasm.org
| Feature | Nisin A | Nisin Z | Reference |
|---|---|---|---|
| Amino Acid at Position 27 | Histidine (His) | Asparagine (Asn) | siveele.comnih.govnih.govifnmujournal.com |
| Solubility at Neutral pH | Lower | Higher | ifnmujournal.commdpi.com |
| Solubility at Low pH | Higher | Lower | siveele.comasm.org |
| Antimicrobial Activity | Identical Minimum Inhibitory Concentrations (MICs) | siveele.comnih.gov | |
| Diffusion in Agar (B569324) | Lower | Higher | siveele.comnih.gov |
Unusual Amino Acids and Lanthionine Rings (e.g., Dehydroalanine (B155165), Dehydrobutyrine)
Nisin Z, like other nisin variants, is a 34-residue peptide that contains several unusual amino acids resulting from post-translational modifications. nih.govasm.org These include the unsaturated amino acids dehydroalanine (Dha) and dehydrobutyrine (Dhb). asm.orgencyclopedia.pubbiorxiv.org The structure of nisin Z also features five thioether bridges, which form intramolecular ring structures known as lanthionine rings (one lanthionine and four β-methyllanthionines). nih.govasm.orgencyclopedia.pubresearchgate.net These rings are designated A, B, C, D, and E. researchgate.netuu.nl
The formation of these unusual residues and rings is a key characteristic of lantibiotics. Serine and threonine residues in the precursor peptide are dehydrated to form Dha and Dhb, respectively. tandfonline.com Subsequently, cysteine residues react with these dehydroamino acids to form the characteristic lanthionine and β-methyllanthionine bridges. researchgate.net These modifications are crucial for the peptide's structure and biological activity. oup.com The rigid ring structures impart a unique conformation that is essential for nisin's ability to bind to lipid II, a precursor in bacterial cell wall synthesis, and to form pores in the cell membrane. encyclopedia.puboup.com
Significance of Flexible Hinge Region
The structure of nisin Z can be conceptually divided into two domains: an N-terminal region containing rings A, B, and C, and a C-terminal region with the intertwined rings D and E. ifnmujournal.comoup.com These two domains are connected by a flexible hinge region, which comprises three amino acid residues: asparagine at position 20 (Asn20), methionine at position 21 (Met21), and lysine (B10760008) at position 22 (Lys22). ifnmujournal.comresearchgate.netplos.org
This hinge region is not merely a passive linker; it plays a critical role in the biological function of nisin Z. mdpi.com Its flexibility is crucial for the peptide's mode of action, allowing the C-terminal domain to insert into the bacterial cell membrane after the N-terminal domain binds to lipid II. oup.commdpi.com This insertion is a key step in the formation of pores that disrupt the membrane and lead to cell death. mdpi.comresearchgate.net The flexibility of the hinge region allows for the necessary conformational changes required for this process. plos.orgnih.gov Furthermore, the amino acid composition of the hinge region influences the stability and solubility of the nisin molecule. ifnmujournal.commdpi.commdpi.com
Protein Engineering for Modified Nisin-Z Properties
The gene-encoded nature of nisin Z makes it an ideal candidate for protein engineering. encyclopedia.pubtandfonline.com By modifying the nisZ gene, researchers can create nisin variants with altered properties, aiming to improve its efficacy and applicability.
Strategies for Enhanced Solubility and Stability
A primary focus of nisin Z engineering has been to enhance its solubility and stability, particularly at neutral pH, which would broaden its potential applications. asm.orgtandfonline.com Nisin's activity can be limited by its low solubility and stability under these conditions. mdpi.comacs.org Protein engineering strategies, such as site-directed mutagenesis, have been employed to introduce specific amino acid changes to address these limitations. tandfonline.comnih.gov
Site-directed mutagenesis allows for the precise substitution of amino acids at specific positions in the nisin Z peptide. nih.gov A successful strategy for enhancing solubility at neutral pH has been the introduction of lysine (Lys) residues. asm.orgcabidigitallibrary.orgnih.gov
In one study, two mutants of nisin Z were created: N27K, where the asparagine at position 27 was replaced with a lysine, and H31K, where the histidine at position 31 was replaced with a lysine. asm.orgnih.gov Both of these mutations resulted in a significant increase in solubility at pH 7. asm.orgcabidigitallibrary.orgnih.gov The N27K mutant showed a four-fold increase in solubility, while the H31K mutant exhibited a seven-fold increase compared to wild-type nisin Z. asm.orgnih.govcore.ac.uk This improvement is attributed to the introduction of an additional positive charge at neutral pH, which enhances the interaction with water molecules. asm.orgcore.ac.uk Importantly, these mutations did not negatively impact the antimicrobial activity of the peptide. asm.orgcabidigitallibrary.orgnih.gov
Other mutations in the hinge region have also been shown to improve solubility. For instance, the nisin Z mutants N20K and M21K demonstrated higher solubility, especially at alkaline pH, compared to the wild-type peptide. tandfonline.comnih.gov These findings highlight the potential of site-directed mutagenesis to rationally design nisin Z variants with improved physicochemical properties for various applications. nih.gov
| Nisin-Z Mutant | Mutation | Effect on Solubility at Neutral/Alkaline pH | Reference |
|---|---|---|---|
| N27K | Asparagine-27 → Lysine | 4-fold increase at pH 7 | asm.orgnih.govcore.ac.uk |
| H31K | Histidine-31 → Lysine | 7-fold increase at pH 7 | asm.orgnih.govcore.ac.uk |
| N20K | Asparagine-20 → Lysine | 3-fold higher at pH 8 | nih.gov |
| M21K | Methionine-21 → Lysine | 5-fold higher at pH 8 | nih.gov |
Modification of Dehydroamino Acids
The dehydroamino acids, specifically dehydroalanine (Dha) and dehydrobutyrine (Dhb), are critical post-translationally modified residues in nisin-Z that are not only integral to its structure but also present unique opportunities for bioengineering. core.ac.uknih.gov These unsaturated amino acids are formed via the dehydration of serine and threonine residues by the enzyme NisB. nih.govasm.org
Researchers have successfully engineered these sites to alter the peptide's characteristics. In one study, site-directed mutagenesis was used to replace the serine at position 5 (Ser5) with a threonine. core.ac.uk The biosynthetic machinery of Lactococcus lactis then processed this new residue, resulting in a nisin-Z variant with a Dhb at position 5 instead of the native Dha. core.ac.uk This single substitution led to a 2- to 10-fold decrease in antimicrobial activity, depending on the target bacterial strain, demonstrating the functional importance of the specific dehydroamino acid at this position. core.ac.uk
| Original Residue | Position | Mutant Residue | Resulting Structure | Observed Effect on Activity |
| Ser | 5 | Thr | Dhb at position 5 | 2-10 fold decrease in activity. core.ac.uk |
| Met/Gly | 17/18 | Gln/Thr | Thr or Dhb at position 18 | Altered bactericidal properties. core.ac.uk |
| Gly | 18 | Dha | Dha at position 18 | Superior activity compared to Dhb at the same position. researchgate.net |
Expansion of Antimicrobial Spectrum through Directed Evolution
Directed evolution, utilizing techniques like site-saturation and random mutagenesis, has been a powerful strategy to broaden nisin-Z's antimicrobial spectrum, particularly against Gram-negative bacteria. ifnmujournal.comfrontiersin.orgplos.org The hinge region and the C-terminus of the peptide have been identified as promising targets for such modifications. frontiersin.orgnih.gov
By mutating residues in the hinge region of nisin-Z, such as N20K and M21K (replacing asparagine-20 and methionine-21 with lysine), variants were created with increased positive charge. ifnmujournal.combiorxiv.org These mutants demonstrated enhanced activity against several Gram-negative pathogens, including species of Shigella, Pseudomonas, and Salmonella. ifnmujournal.comfrontiersin.org
A significant breakthrough came from the site-saturation mutagenesis of the serine residue at position 29 (S29) in the related nisin A, providing a template for nisin-Z engineering. plos.orgnih.gov A screening of a randomized library identified variants S29G, S29A, S29D, and S29E. plos.org These mutants exhibited enhanced efficacy not only against drug-resistant Gram-positive bacteria like methicillin-resistant Staphylococcus aureus (MRSA) but also against Gram-negative foodborne pathogens such as Escherichia coli O157:H7, Salmonella enterica, and Cronobacter sakazakii. plos.orgnih.gov The S29G and S29A variants were notably potent, showing a two-fold increase in activity against all three Gram-negative targets compared to the wild type. plos.org This work represents the first report of nisin derivatives with enhanced antimicrobial activity against both Gram-positive and Gram-negative bacteria. plos.org
| Nisin Variant | Target Organism(s) | Observed Outcome |
| Nisin Z N20K, M21K | Shigella, Pseudomonas, Salmonella spp. | Enhanced activity against these Gram-negative pathogens. ifnmujournal.comfrontiersin.org |
| Nisin A S29G, S29A | E. coli, Salmonella enterica, Cronobacter sakazakii | Two-fold higher potency against these Gram-negative targets. plos.org |
| Nisin A S29D, S29E | E. coli, Salmonella enterica, Cronobacter sakazakii | Enhanced activity against some Gram-negative targets. plos.orgnih.gov |
| Nisin A M21K | C. sakazakii, E. coli, Salmonella | Improved activity against these Gram-negative strains. plos.org |
Development of Nisin-Z Fusions and Hybrids
Creating fusion and hybrid peptides based on the nisin-Z scaffold is another promising engineering approach. This strategy involves combining parts of the nisin molecule, typically the N-terminal region responsible for binding to lipid II, with other peptides or molecules to generate novel functionalities. ifnmujournal.comnih.gov
One successful strategy involves fusing the N-terminal fragment of nisin (residues 1-22) with other lantibiotics or antimicrobial peptides. nih.gov For example, a hybrid lantibiotic named TL19 was created, which contains the N-terminal lipid II binding motif from nisin and a C-terminal motif from haloduracin. ifnmujournal.comnih.gov This hybrid peptide was 64 times more active against Enterococcus faecium than the N-terminal nisin fragment alone and 2- to 4-fold more active than native nisin. nih.gov Similarly, fusing antimicrobial peptides known for their activity against Gram-negative bacteria to nisin has resulted in hybrids with a 2- to 12-fold increase in activity against species like E. coli and Pseudomonas aeruginosa. ifnmujournal.com An eight-amino-acid tail from the anti-Gram-negative peptide apidaecin (B1169063) 1b, when attached to the C-terminus of nisin, more than doubled its activity against E. coli. frontiersin.org
Nisin has also been conjugated to non-peptidic molecules. A notable example is a hybrid of the nisin N-terminal (1-22) fragment and the antibiotic vancomycin, which showed a 40-fold enhancement in activity against vancomycin-resistant strains. nih.gov Furthermore, nisin-peptoid hybrids have been developed; these molecules retain significant activity against MRSA while benefiting from the increased in vivo stability characteristic of peptoids. nih.gov
| Hybrid/Fusion Construct | Components | Target/Effect |
| TL19 | N-terminal nisin (1-22) + C-terminal haloduracin | 64-fold higher activity against Enterococcus faecium than nisin (1-22). ifnmujournal.comnih.gov |
| Nisin-Vancomycin Hybrid | N-terminal nisin (1-22) + Vancomycin | 40-fold enhanced activity against vancomycin-resistant strains. nih.gov |
| Nisin-Apidaecin Hybrid | Full-length nisin + Apidaecin 1b tail (8 amino acids) | >2-fold increased activity against E. coli. frontiersin.org |
| Nisin-Peptoid Hybrid | N-terminal nisin + Peptoid moiety | Retained activity against MRSA with potential for increased stability. nih.gov |
| Ripcin B-G | N-terminal nisin (1-20) + Ripcin | Selective activity against S. aureus and activity against Gram-negative pathogens. ifnmujournal.comacs.org |
Chemical Modification Approaches
Chemical modification offers a complementary route to bioengineering for altering nisin-Z's properties. These methods leverage the inherent reactivity of specific functional groups within the mature peptide. nih.govencyclopedia.pub
Functionalization of Amino and Carboxylic Moieties
Nisin-Z possesses several sites amenable to direct chemical functionalization: a single C-terminal carboxylic acid group and four free amino groups (the N-terminal α-amino group and the ε-amino groups of three lysine residues). nih.govencyclopedia.pub
The free amino groups have also been targeted for modification. For instance, the N-terminal amino group of nisin-Z has been used to covalently immobilize the peptide onto surfaces functionalized with activated carboxylic acids, creating antibacterial materials. researchgate.net The free amino groups have also been reacted with the carboxylic moieties of the edible polysaccharide gellan, using peptide-coupling agents to form stable conjugates. mdpi.com
Reactivity of Double Bonds of Dehydroamino Acids
The carbon-carbon double bonds within the dehydroalanine (Dha) and dehydrobutyrine (Dhb) residues are electrophilic and serve as Michael acceptors, making them reactive sites for nucleophilic addition. nih.gov This reactivity provides a powerful tool for late-stage functionalization of the nisin scaffold. nih.gov
One of the most common reactions exploiting this feature is the Michael addition of thiols. However, early studies showed that while nisin rapidly reacted with thiols, the resulting conjugates lost antimicrobial activity. researchgate.net More recently, selective aza-Michael additions have been reported, where amines like morpholine (B109124) are added across the double bonds. researchgate.net This reaction allows for the site-selective modification of the dehydroamino acids to introduce new functionalities. researchgate.net
Another sophisticated chemical approach is the palladium-mediated cross-coupling reaction. nih.gov Reacting nisin with phenylboronic acids in the presence of a palladium catalyst results in a mixture of products from two different pathways: the Heck reaction, which forms dehydrophenylalanine derivatives, and conjugate addition, which produces phenylalanine derivatives. nih.govresearchgate.net The reaction is complex, but the C-terminal dehydroalanine at position 33 is the most reactive of the three dehydroamino acids, reacting first and allowing for a degree of controlled modification. nih.govresearchgate.net
Antimicrobial Resistance Mechanisms to Nisin Z
Innate Resistance Mechanisms
Innate resistance refers to the inherent properties of a microorganism that confer tolerance to an antimicrobial agent. In the context of nisin-Z, these mechanisms primarily involve modifications to the bacterial cell envelope, which is the initial point of contact for this cationic peptide.
Modification of Cell Wall Electrostatic Charge (e.g., D-alanylation of Teichoic Acids)
The bacterial cell wall, particularly in Gram-positive bacteria, is rich in anionic polymers such as teichoic and lipoteichoic acids, which create a net negative charge on the cell surface. portlandpress.com This negative charge facilitates the initial electrostatic attraction of the positively charged nisin-Z molecule. researchgate.netwur.nl A key innate resistance strategy involves the modification of this electrostatic charge to reduce the binding of nisin-Z.
Studies on Lactococcus lactis have demonstrated a direct correlation between the degree of D-alanylation and nisin resistance. nih.govresearchgate.net Strains with an increased level of D-alanylation exhibit significantly higher resistance to nisin, while those lacking D-alanylation are more susceptible. nih.govasm.org This mechanism of charge modification has also been observed in other Gram-positive bacteria, including Staphylococcus aureus, Clostridium difficile, and Bacillus cereus, as a defense against nisin. portlandpress.com
| Bacterial Species | Resistance Mechanism | Effect on Nisin-Z Interaction | Key Genes/Operons |
| Lactococcus lactis | D-alanylation of teichoic acids | Reduced electrostatic attraction | dlt operon |
| Staphylococcus aureus | D-alanylation of teichoic acids | Reduced electrostatic attraction | dlt operon |
| Clostridium difficile | D-alanylation of teichoic acids | Reduced electrostatic attraction | dlt operon |
| Bacillus cereus | D-alanylation of teichoic acids | Reduced electrostatic attraction | dlt operon |
Alteration of Membrane Lipid Composition (e.g., Phosphatidylglycerol Content)
The composition of the cytoplasmic membrane plays a crucial role in the efficacy of nisin-Z. After traversing the cell wall, nisin-Z interacts with the cell membrane to form pores, a key aspect of its bactericidal action. nih.gov Alterations in the membrane's lipid composition can significantly impact this interaction and thereby confer resistance.
A notable example is the change in the relative amounts of different phospholipids (B1166683). Nisin-Z has a high affinity for anionic phospholipids such as phosphatidylglycerol (PG) and cardiolipin (B10847521) (diphosphatidylglycerol). nih.govnih.gov The interaction with these negatively charged lipids is a critical step for membrane insertion and pore formation. nih.govrug.nl Some nisin-resistant strains of Listeria monocytogenes have been shown to alter their membrane lipid profile by increasing the proportion of zwitterionic (neutrally charged) phospholipids like phosphatidylethanolamine (B1630911) and decreasing the content of anionic phospholipids like phosphatidylglycerol and cardiolipin. nih.govnih.gov
This shift in the phospholipid head group composition leads to a less negatively charged and potentially more rigid membrane. wur.nlnih.gov The reduced negative charge diminishes the electrostatic attraction of nisin-Z to the membrane, while increased rigidity can impede the insertion of the peptide into the lipid bilayer. wur.nl Research on a nisin-resistant variant of Listeria monocytogenes Scott A revealed that it produced more phosphatidylglycerol and less diphosphatidylglycerol compared to the wild-type strain, a change that was correlated with its resistance. asm.org Monolayer studies have confirmed that nisin interacts more effectively with lipids extracted from nisin-sensitive strains than with those from resistant strains, highlighting the importance of membrane lipid composition in determining susceptibility. asm.org
| Bacterial Species | Membrane Lipid Alteration | Effect on Nisin-Z Interaction |
| Listeria monocytogenes | Increased phosphatidylethanolamine (zwitterionic), decreased phosphatidylglycerol and cardiolipin (anionic) | Reduced electrostatic attraction and membrane insertion |
| Listeria monocytogenes Scott A | Increased phosphatidylglycerol, decreased diphosphatidylglycerol | Reduced interaction with the cell membrane |
Acquired Resistance Mechanisms
Acquired resistance involves genetic changes that allow a previously susceptible bacterium to withstand the effects of an antimicrobial agent. These mechanisms are often more specific and can arise through mutation or the acquisition of new genetic material.
Proteolytic Degradation by Nisin Resistance Protein (NSR)
A highly specific mechanism of acquired resistance to nisin involves the enzymatic degradation of the peptide by the Nisin Resistance Protein (NSR). nih.gov NSR is a membrane-associated serine protease that has been identified in various bacteria, including non-nisin-producing strains of Lactococcus lactis and Streptococcus agalactiae. mdpi.comoup.com
The NSR protein specifically targets and cleaves the peptide bond between methionine at position 21 and the adjacent dehydrated residue, or between ring E and the adjacent serine at position 29 in the C-terminal region of the nisin molecule. mdpi.comucc.ie This proteolytic cleavage results in a truncated nisin peptide, for instance, nisin(1-28), which exhibits significantly reduced antimicrobial activity. oup.com The truncated peptide has a markedly lower affinity for the cell membrane and a diminished capacity to form pores. nih.gov In fact, the bactericidal activity of the truncated nisin can be reduced by as much as 100-fold compared to the intact molecule. oup.com
The gene encoding NSR, nsr, confers a high level of resistance to the host strain. nih.gov The presence of NSR represents a direct and effective strategy for inactivating nisin before it can exert its lethal effects on the bacterial cell. Bioengineering efforts have focused on creating nisin variants with modified C-terminal regions to evade NSR-mediated degradation. ucc.ie
| Protein | Function | Mechanism of Action | Effect on Nisin-Z |
| Nisin Resistance Protein (NSR) | Protease | Cleaves the peptide bond in the C-terminal region of nisin | Inactivation of nisin, leading to significantly reduced antimicrobial activity |
Role of Efflux Pumps in Resistance
Efflux pumps are transmembrane proteins that actively transport a wide variety of substrates, including antimicrobial agents, out of the bacterial cell. journalagent.comfrontiersin.org The overexpression of efflux pumps is a common mechanism of acquired multidrug resistance in bacteria. journalagent.commicropspbgmu.ru By expelling antimicrobial compounds, these pumps prevent them from reaching their intracellular targets and accumulating to toxic concentrations. nih.gov
While more extensively studied for other antibiotics, efflux pumps are also implicated in resistance to nisin-Z. acs.org The LanFEG ATP-binding cassette (ABC) transporter, which is involved in the immunity of nisin-producing strains, can also function as an efflux pump to expel nisin from the cell membrane. mdpi.comacs.org Homologues of this system have been found in non-producing strains, where they can contribute to acquired resistance. acs.org
| Efflux Pump System | Family | Function | Role in Nisin-Z Resistance |
| LanFEG | ATP-binding cassette (ABC) transporter | Expels lantibiotics from the cell | Contributes to immunity in producer strains and acquired resistance in non-producer strains |
| OprN | Resistance-Nodulation-Cell Division (RND) Superfamily | Multidrug efflux | Upregulated in response to nisin-Z, suggesting a role in active efflux |
Biofilm Formation and Nisin-Z Efficacy Against Persister Cells
Biofilms are structured communities of bacterial cells enclosed in a self-produced matrix of extracellular polymeric substances. researchgate.netfrontiersin.org This mode of growth provides a protected environment for the embedded bacteria, contributing to their increased tolerance to antimicrobial agents. frontiersin.org The biofilm matrix can act as a physical barrier, limiting the penetration of antimicrobials like nisin-Z. plos.org Furthermore, the physiological state of bacteria within a biofilm, often characterized by slow growth and altered metabolism, can render them less susceptible to antimicrobials that target active cellular processes. mdpi.com
Nisin-Z has shown some efficacy against biofilms of certain pathogens, including the ability to impair biofilm formation and reduce the biomass of established biofilms. frontiersin.orgplos.org However, the effectiveness of nisin-Z can be significantly reduced in the context of a mature biofilm. nih.gov
Within a biofilm population, a subpopulation of dormant, metabolically inactive cells known as persister cells can exhibit extremely high levels of tolerance to antimicrobials. researchgate.netmdpi.com These cells are not genetically resistant but are phenotypically tolerant due to their dormant state. mdpi.com While nisin-Z has demonstrated a high inhibitory effect against planktonic persister cells of Pseudomonas aeruginosa, it was unable to eradicate them when they were part of an established biofilm. researchgate.netnih.govnih.gov Transcriptomic analysis of P. aeruginosa persister cells treated with nisin-Z revealed that the cells responded by upregulating genes related to cell wall synthesis and efflux pumps, suggesting an adaptive response to decrease membrane permeability and actively remove the peptide. mdpi.com This highlights the challenge of eradicating persister cells within biofilms and underscores the role of this complex lifestyle in conferring a high level of tolerance to nisin-Z.
Mechanistic Insights into Cross-Resistance with Other Antimicrobial Peptides
Cross-resistance occurs when a bacterium develops resistance to one antimicrobial agent, which then confers resistance to other, often structurally or functionally related, antimicrobial compounds. In the context of nisin-Z, several mechanisms have been identified that not only provide protection against nisin but also against a range of other antimicrobial peptides (AMPs). These mechanisms are typically not target-specific but rather involve broad-spectrum defense strategies such as modifying the cell envelope or actively exporting the peptides.
One of the primary mechanisms for cross-resistance involves ATP-binding cassette (ABC) transporters. These are multi-protein complexes that actively pump antimicrobial peptides out of the bacterial cell or away from their site of action. acs.org The BceAB-type ABC transporter, first identified for its role in bacitracin resistance, also provides cross-protection against various lantibiotics. acs.org In Bacillus subtilis, the PsdRS-AB system is a notable example, responding specifically to lantibiotics that target Lipid II, the same molecule nisin binds to. acs.org This system can confer resistance to a number of peptides including mersacidin (B1577386) and actagardine. acs.org Similarly, the LanFEG transporter system is often found in lantibiotic biosynthetic gene clusters and is capable of expelling various lantibiotics. acs.orgaimspress.com
Alterations to the bacterial cell surface are another significant strategy for developing broad-spectrum AMP resistance. Bacteria can modify the net charge of their cell envelope to create an electrostatic barrier that repels cationic AMPs like nisin. This is achieved through mechanisms such as:
D-alanylation of teichoic acids : Mediated by the products of the dlt operon, this process introduces positively charged D-alanine residues into the teichoic acid polymers of the cell wall. This reduces the net negative charge, repelling cationic peptides and has been observed in species like Staphylococcus aureus and Listeria monocytogenes. frontiersin.org
Lysinylation of phosphatidylglycerol : The Multiple peptide resistance factor (MprF) protein modifies the main phospholipid component of the cell membrane, phosphatidylglycerol, with L-lysine. frontiersin.org This modification adds a positive charge to the membrane surface, again leading to electrostatic repulsion of cationic AMPs. acs.orgfrontiersin.org
Furthermore, specific resistance systems can provide protection against multiple lantibiotics. Lantibiotic Resistance System (LRS) genes have been identified in human gut commensal bacteria and have been shown to confer resistance against both the food-derived lantibiotic nisin and blauticin, a lantibiotic produced by gut commensals. nih.gov In some cases, resistance to nisin has been linked to cross-resistance with other bacteriocins. For instance, certain strains of Clostridium botulinum that are resistant to nisin also exhibit resistance to class II bacteriocins. mdpi.com
The following table summarizes key mechanisms of cross-resistance involving nisin-Z.
| Mechanism of Cross-Resistance | Key Genes/Proteins | Other Antimicrobial Peptides Affected | Bacterial Species Example(s) |
| ABC Transporter Efflux Pump | BceAB transporter, PsdRS-AB system | Bacitracin, Plectasin, Mersacidin, Actagardine, other Lipid II-binding lantibiotics | Bacillus subtilis acs.org |
| ABC Transporter Efflux Pump | LanFEG transporter | Other lantibiotics | Lactococcus lactis acs.orgaimspress.com |
| Cell Membrane Modification | MprF (Multiple peptide resistance factor) | General cationic antimicrobial peptides | Staphylococcus aureus acs.orgfrontiersin.org |
| Cell Wall Modification | dlt operon (D-alanylation of teichoic acids) | General cationic antimicrobial peptides | Staphylococcus aureus, Listeria monocytogenes, Bacillus spp. frontiersin.org |
| Lantibiotic Resistance Systems (LRS) | LRS genes | Blauticin | Human gut commensal bacteria nih.gov |
| General Stress Response | LiaR | - | Listeria monocytogenes fao.org |
Research Applications of Lantibiotic Nisin Z Non Clinical Focus
Food Biopreservation Research
Nisin-Z is a promising agent in food biopreservation, with research focusing on its ability to inhibit a wide range of foodborne pathogens and spoilage microorganisms. Studies have demonstrated its efficacy against numerous Gram-positive bacteria, which are common culprits in food spoilage and foodborne illnesses.
Inhibition of Foodborne Pathogens and Spoilage Microorganisms
Nisin-Z has shown significant inhibitory activity against several key foodborne pathogens and spoilage organisms. Its effectiveness stems from its ability to disrupt the cell membrane and inhibit cell wall synthesis in susceptible bacteria.
Listeria monocytogenes : This foodborne pathogen is a primary target for nisin-Z research. Nisin-Z has been shown to be an effective inhibitor of Listeria monocytogenes. nih.govresearchgate.net Its mode of action involves the immediate loss of potassium ions from the cells, depolarization of the cytoplasmic membrane, and inhibition of respiratory activity. nih.govresearchgate.net The activity of nisin-Z against Listeria monocytogenes is optimal at a pH of 6.0. nih.govresearchgate.net
Staphylococcus aureus : Research has demonstrated the efficacy of nisin-Z against Staphylococcus aureus. One study reported a Minimum Inhibitory Concentration (MIC) of nisin-Z for S. aureus Z25.2 to be between 0.25 and 2.5 µg/mL. nih.gov In another instance, the MIC for most tested strains of S. aureus isolated from dairy cattle was found to be 156 IU/mL (46% of strains) and 312 IU/mL (43% of strains). mdpi.com
Clostridium spp. : Nisin-Z has been found to inhibit the growth of Clostridium difficile. One study determined the MIC of nisin-Z against clinical isolates of C. difficile to be 6.2 μg/ml. microbiologyresearch.orgnih.gov This demonstrates its potential to control this pathogenic Clostridium species.
Bacillus spp. : The inhibitory action of nisin extends to spore-forming bacteria like Bacillus species. Research indicates that nisin is effective in inhibiting the outgrowth of spores from Bacillus species, a critical aspect for controlling spoilage in heat-treated foods. mdpi.com
Table 1: Inhibitory Concentrations of Nisin-Z against Various Bacteria
Bacterium Strain Minimum Inhibitory Concentration (MIC) Source Staphylococcus aureus Z25.2 0.25 - 2.5 µg/mL nih.gov Staphylococcus aureus Dairy Cattle Isolates 156 - 312 IU/mL Clostridium difficile Clinical Isolates 6.2 µg/mL [6, 7]
Strategies for Enhanced Efficacy in Food Matrices
To improve its effectiveness in complex food systems, researchers have explored combining nisin-Z with other antimicrobial compounds and developing novel delivery systems.
Organic Acids : The combination of nisin-Z with organic acids has been shown to have a partial synergistic effect. For instance, when combined with citric acid or lactic acid against Listeria ivanovii HPB28, the Fractional Inhibitory Concentration (FIC) index was 0.625 and 0.75, respectively. tci-thaijo.org This combination reduced the required MIC of nisin-Z by half. tci-thaijo.org Another study focusing on nisin and citric acid against Listeria monocytogenes 10403S reported a synergistic effect with an FICI value of 0.5, reducing the MIC of nisin from 250 µg/ml to 62.5 µg/ml and citric acid from 4,000 µg/ml to 1,000 µg/ml. tci-thaijo.orgtci-thaijo.orgresearchgate.net
Other Bacteriocins : Additive effects have been observed when nisin-Z is combined with other bacteriocins. For example, in combination with pediocin PA-1 against L. ivanovii HPB28, the FIC index was 1, indicating an additive effect. tci-thaijo.org The combination of nisin and pediocin has also been reported to have an additive effect against Listeria monocytogenes. researchgate.net
Table 2: Synergistic and Additive Effects of Nisin-Z Combinations
Combined Agent Target Microorganism FIC Index Effect Source Citric Acid Listeria ivanovii HPB28 0.625 Partial Synergy nih.gov Lactic Acid Listeria ivanovii HPB28 0.75 Partial Synergy nih.gov Citric Acid Listeria monocytogenes 10403S 0.5 Synergy [2, 3, 4] Pediocin PA-1 Listeria ivanovii HPB28 1 Additive nih.gov Pediocin Listeria monocytogenes - Additive researchgate.net
Biodegradable Films and Coatings : Incorporating nisin-Z into biodegradable films is a promising strategy for food preservation. A study on hydroxypropylmethylcellulose (B13716658) (HPMC) films with added nisin-Z showed antimicrobial activity against Staphylococcus aureus and Listeria innocua. iseki-food-ejournal.com Notably, these active films also inhibited the Gram-negative bacterium Salmonella enterica. iseki-food-ejournal.com When applied to mozzarella cheese, films containing 10% wt. of nisin-Z were more effective at inhibiting mesophilic microorganisms compared to control films over an 8-day storage period. iseki-food-ejournal.comresearchgate.net
Inactivation of Spore-Forming Bacteria and Prevention of Spore Outgrowth
A significant advantage of nisin in food preservation is its ability to inhibit the outgrowth of bacterial spores, which are often resistant to heat treatments.
Inactivation and Prevention of Outgrowth : Nisin is effective in preventing the outgrowth of spores from Clostridium and Bacillus species. mdpi.com Research has shown that nisin treatment can lead to a reduction in culturable dormant spores of Bacillus subtilis by 8 log10 units when combined with other treatments like high pressure. asm.orgnih.gov For Clostridium difficile, nisin A and Z were both found to inhibit the growth of all tested isolates. mdpi.com While dormant spores are resistant, germinating spores become susceptible to nisin. nih.gov The presence of osmotic activation solutes can enhance nisin's inhibition of superdormant C. difficile spores by over 3.5 log10 CFU. nih.gov Combining nisin with heat treatment has also been shown to enhance the inactivation of spores. For example, a combination of heat at 90°C and 16 μg/ml of nisin resulted in a 2 Log10 spores/ml reduction of Clostridium sporogenes spores compared to heat treatment alone. frontiersin.org
Antimicrobial Research in Non-Human Biological Systems
Beyond food preservation, nisin-Z is being investigated for its antimicrobial potential in various non-human biological systems, particularly in veterinary medicine and aquaculture.
Bovine Mastitis : Nisin-Z has been evaluated for the treatment of subclinical mastitis in lactating cows. Intramammary infusion of nisin has shown therapeutic effects against several mastitis pathogens. nih.gov One study reported bacteriological cure rates of 90.1% for Streptococcus agalactiae and 50% for Staphylococcus aureus. nih.gov Bioengineered nisin derivatives are also being explored to enhance activity against mastitis-associated staphylococci while having reduced activity against beneficial dairy lactococci. tci-thaijo.org
Aquaculture : Nisin Z-producing strains of Lactococcus lactis have been isolated from marine fish and show promise as a biocontrol agent in aquaculture. researchgate.net Nisin Z produced by Lactococcus lactis TW34, isolated from marine fish, effectively inhibits the fish pathogen Lactococcus garvieae. researchgate.net In another application, ice containing nisin-Z showed a preservative effect on common spoilage bacteria, psychrophilic bacteria, and lactic acid bacteria in shrimp during ice storage. researchgate.net Nisin has also been studied as a feed additive in common carp, where it was found to alter the intestinal microbiota and showed anti-inflammatory effects. iseki-food-ejournal.com
Table 3: Mentioned Chemical Compounds
Compound Name Lantibiotic nisin-Z Nisin A EDTA (Ethylenediaminetetraacetic acid) Citric Acid Lactic Acid Pediocin PA-1 Pediocin Hydroxypropylmethylcellulose (HPMC) Potassium
Synergistic Activity with Conventional Antibiotics
Nisin-Z has demonstrated notable synergistic or additive effects when combined with conventional antibiotics against a range of clinically significant pathogens. This potential to enhance the efficacy of existing drugs is a critical area of research in the face of rising antimicrobial resistance.
Against MRSA (Methicillin-resistant Staphylococcus aureus): Studies have shown that nisin-Z, in combination with antibiotics like methicillin (B1676495), can have a partially synergistic effect against MRSA. tandfonline.com For instance, the combination of nisin-Z and methicillin has been observed to significantly reduce the growth of MRSA, with a 3.1 log reduction after 3 hours of treatment. researchgate.net This synergistic action may help in reviving the effectiveness of antibiotics that are currently compromised by resistance. tandfonline.com The mechanism is thought to involve nisin-Z's ability to disrupt the bacterial cell membrane, potentially allowing for increased access and efficacy of the conventional antibiotic. nih.gov Another study highlighted the synergistic inhibitory effect of oxacillin (B1211168) combined with nisin against MRSA strains. nih.gov
Against Pseudomonas aeruginosa: While nisin alone has limited activity against Gram-negative bacteria like P. aeruginosa due to its outer membrane, its efficacy is significantly enhanced when used with a chelating agent like EDTA. nih.govmdpi.com The combination of nisin-Z and EDTA has shown higher antibacterial efficacy against P. aeruginosa. nih.gov Furthermore, research has demonstrated that nisin can act synergistically with polymyxin (B74138) antibiotics, such as colistin, to inhibit the growth and biofilm formation of P. aeruginosa. frontiersin.orgfrontiersin.org This combination allows for a dramatic reduction in the required concentration of the more toxic polymyxin antibiotics. frontiersin.org
Against Streptococcus suis: Streptococcus suis is a significant pathogen in the swine industry. Research has indicated that nisin exhibits a synergistic interaction with conventional antibiotics against this pathogen, suggesting its potential as an alternative or adjunctive therapy in veterinary medicine. frontiersin.org
Against Candida species: Nisin-Z also exhibits antifungal activity, specifically against Candida albicans. researchgate.net While detailed synergistic studies with conventional antifungals are an emerging area, the intrinsic activity of nisin-Z against Candida suggests potential for combination therapies.
Table 1: Synergistic Activity of Nisin-Z with Conventional Antimicrobials
| Pathogen | Conventional Antimicrobial | Observed Effect | Reference |
|---|---|---|---|
| MRSA | Methicillin | Partially Synergistic | tandfonline.com |
| MRSA | Oxacillin | Synergistic | nih.gov |
| Pseudomonas aeruginosa | Polymyxins (e.g., Colistin) | Synergistic | frontiersin.orgfrontiersin.org |
| Pseudomonas aeruginosa | EDTA (adjuvant) | Enhanced Efficacy | nih.gov |
| Streptococcus suis | Conventional Antibiotics | Synergistic | frontiersin.org |
Investigation of Anti-Biofilm Properties
Bacterial biofilms present a significant challenge in both medical and industrial settings due to their inherent resistance to antimicrobial agents. Nisin-Z has been investigated for its ability to inhibit biofilm formation and eradicate established biofilms.
Against Staphylococcus aureus: Nisin-Z has demonstrated superior antibiofilm and eradication efficacy against S. aureus biofilms compared to nisin A. nih.gov It is effective at inhibiting biofilm formation at low concentrations. nih.gov Studies have shown that nisin can penetrate S. aureus biofilms, causing membrane permeabilization and cell death. biorxiv.org The combination of nisin with antibiotics like oxacillin has been shown to effectively inhibit biofilm formation more than either agent alone. nih.gov
Against Pseudomonas aeruginosa: The anti-biofilm activity of nisin against P. aeruginosa is significantly enhanced when combined with outer membrane permeabilizing agents. For instance, the combination of nisin and polymyxins dramatically reduces the concentration of polymyxin required to effectively inhibit biofilm formation. frontiersin.org While nisin-Z alone has a high inhibitory effect against P. aeruginosa persister cells in a planktonic state, it is less effective at eradicating them within established biofilms. researchgate.netnih.gov This suggests its potential as an early treatment or for use after wound debridement. mdpi.com
Table 2: Anti-Biofilm Activity of Nisin-Z
| Pathogen | Biofilm Stage | Key Findings | Reference(s) |
|---|---|---|---|
| Staphylococcus aureus | Formation & Eradication | Superior efficacy compared to nisin A; penetrates biofilm and causes cell death. | nih.govbiorxiv.org |
| Pseudomonas aeruginosa | Formation | Synergistic with polymyxins to inhibit biofilm formation. | frontiersin.org |
| Pseudomonas aeruginosa | Established Biofilm | Unable to eradicate persister cells within established biofilms. | researchgate.netnih.gov |
Inhibition of Specific Pathogens in Agricultural and Veterinary Contexts
Nisin-Z holds promise as a biocontrol agent in agriculture and veterinary medicine, offering a potential alternative to conventional antibiotics.
Against Streptococcus iniae in aquaculture: Streptococcus iniae is a major fish pathogen causing significant economic losses in aquaculture worldwide. repec.orgwikipedia.org Nisin-Z, isolated from a marine fish, has been shown to effectively inhibit the growth of S. iniae. nih.gov Its efficacy is notably enhanced in seawater or with the addition of sodium chloride, completely inhibiting the pathogen's growth within 3 hours at a concentration of 3,200 AU. nih.gov This suggests that nisin-Z could be a viable alternative to antibiotics for preventing streptococcosis in aquaculture systems. nih.gov One study identified a nisin-Z producing Lactococcus lactis strain with broad activity against a large number of S. iniae isolates. repec.orgjcu.edu.au
Mechanisms of Selective Cytotoxicity in Cancer Cell Lines (in vitro studies)
Emerging research has highlighted the selective anticancer potential of nisin-Z. In vitro studies have begun to elucidate the mechanisms by which it targets and induces death in cancer cells while showing lower toxicity to non-malignant cells.
Studies on melanoma cell lines have shown that nisin-Z induces selective toxicity. nih.gov The proposed mechanism involves the disruption of the cancer cell's energy metabolism, including both glycolysis and mitochondrial respiration. nih.gov This metabolic disruption leads to an increase in reactive oxygen species (ROS) generation, which in turn triggers apoptosis, or programmed cell death. nih.gov Furthermore, nisin-Z has been observed to decrease the invasion and proliferation of melanoma cells in vitro, indicating its potential to affect metastasis. nih.gov The selective action is partly attributed to the differences in membrane composition between cancerous and normal cells, with the cationic nisin-Z interacting preferentially with the anionic membranes often found on cancer cells. sbmu.ac.ir Research has also indicated that nisin-Z can induce cell shrinkage, cytoplasm vacuolization, and ultimately cell detachment in cancer cells. sbmu.ac.ir
Immunomodulatory Research (Molecular and Cellular Mechanisms)
Beyond its direct antimicrobial and anticancer activities, nisin-Z has been shown to modulate the host immune response, a characteristic it shares with many natural host defense peptides. nih.gov
Activation of Innate Immune Responses
Nisin-Z can activate innate immune responses by inducing the secretion of specific chemokines. In studies using human peripheral blood mononuclear cells (PBMCs), nisin-Z was shown to be a potent inducer of chemokines such as Monocyte Chemoattractant Protein-1 (MCP-1), Interleukin-8 (IL-8), and Growth-Regulated Oncogene-alpha (Gro-α). nih.govresearchgate.net This chemokine induction suggests that nisin-Z can recruit immune cells to the site of infection or inflammation, a key step in the innate immune response. nih.gov The immunomodulatory activity of nisin-Z is believed to be mediated through multiple signal transduction pathways and growth factor receptors, similar to natural host defense peptides. nih.govresearchgate.net
Suppression of LPS-Stimulated Cytokines (in vitro)
In addition to stimulating certain immune responses, nisin-Z can also suppress pro-inflammatory responses. Research has demonstrated that nisin-Z significantly reduces the induction of Tumor Necrosis Factor-alpha (TNF-α) in human PBMCs stimulated with bacterial lipopolysaccharide (LPS). nih.govresearchgate.net LPS, a component of the outer membrane of Gram-negative bacteria, is a potent inducer of inflammation. By suppressing the LPS-stimulated release of TNF-α, nisin-Z may help to mitigate the potentially harmful effects of excessive inflammation during bacterial infections. nih.gov
Table 3: Immunomodulatory Effects of Nisin-Z (in vitro)
| Immune Response | Cell Type | Key Findings | Reference(s) |
|---|---|---|---|
| Chemokine Secretion | Human PBMCs | Induced secretion of MCP-1, IL-8, and Gro-α. | nih.govresearchgate.net |
| Cytokine Suppression | Human PBMCs | Significantly reduced TNF-α induction in response to bacterial LPS. | nih.govresearchgate.net |
Analytical and Methodological Approaches in Nisin Z Research
Purification and Characterization Techniques (e.g., HPLC, Mass Spectrometry)
The purification and characterization of nisin-Z, a variant of the lantibiotic nisin, are crucial steps in its study and application. High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are powerful analytical techniques widely employed for this purpose.
Reverse-phase HPLC (RP-HPLC) is a primary method for purifying nisin-Z from complex mixtures, such as bacterial culture supernatants. nih.govmoca.net.ua This technique separates molecules based on their hydrophobicity. In a typical protocol, the sample is applied to a C18 column, and peptides are eluted using a gradient of an organic solvent like acetonitrile (B52724) in an aqueous buffer containing an ion-pairing agent such as trifluoroacetic acid (TFA). nih.govasm.org For instance, purified nisin-Z has been shown to have a retention time of approximately 26.6 minutes under specific RP-HPLC conditions. researchgate.net The purity of the collected fractions can be assessed by analytical RP-HPLC, with high-purity preparations showing a single, sharp peak. researchgate.net
Following purification, mass spectrometry is used to confirm the identity and integrity of nisin-Z. Techniques like Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS are commonly used. nih.govasm.orgnih.gov These methods provide a precise measurement of the molecular mass of the peptide. The expected molecular mass of nisin-Z is approximately 3330 Da. researchgate.netnih.gov For example, MALDI-TOF/TOF analysis of nisin-Z purified from various Lactococcus lactis strains isolated from Brazilian fermented sausages revealed molecular masses around 3330 Da. nih.gov MS can also be used to identify fragments of nisin-Z after enzymatic digestion, which is valuable for structural studies and understanding resistance mechanisms. asm.org For instance, after cleavage by the nisin resistance protein NSR, two fragments with molecular masses of 2697.0 Da and 652.6 Da were identified using MALDI-TOF and ESI-MS, respectively. asm.org
Table 1: HPLC and Mass Spectrometry Data for Nisin-Z
| Technique | Parameter | Observed Value | Reference |
|---|---|---|---|
| RP-HPLC | Retention Time | 26.6 min | researchgate.net |
| MALDI-TOF MS | Molecular Mass | 3330.567 Da | nih.gov |
| MALDI-TOF MS | Molecular Mass | 3330.514 Da | nih.gov |
| MALDI-TOF MS | Molecular Mass | 3329.985 Da | nih.gov |
| MALDI-TOF MS | Molecular Mass | 3329.561 Da | nih.gov |
| MALDI-TOF MS | Molecular Mass | 3329.591 Da | nih.gov |
| ESI-MS | Nisin-Z Fragment 1 Mass | 2697.0 Da | asm.org |
| ESI-MS | Nisin-Z Fragment 2 Mass | 652.6 Da | asm.org |
Molecular Biology Techniques (e.g., PCR, DNA Sequencing)
Molecular biology techniques are fundamental to understanding the genetic basis of nisin-Z production and its regulation. Polymerase Chain Reaction (PCR) and DNA sequencing are cornerstones of this research area. longdom.orgagriscigroup.uspitt.edu
PCR is a versatile technique used to amplify specific DNA sequences. longdom.orgagriscigroup.us In the context of nisin-Z research, PCR is employed to identify and isolate the nisZ gene, which encodes the nisin-Z prepropeptide. nih.gov Specific primers are designed to target the nisZ structural gene and its associated regulatory regions, such as the promoter. nih.gov This allows researchers to screen bacterial strains for their potential to produce nisin-Z.
Once the nisZ gene is amplified via PCR, DNA sequencing is performed to determine the precise order of nucleotides. longdom.orgyoutube.com This confirms the identity of the gene and can reveal variations in its sequence. For example, sequencing of the PCR products from five Lactococcus lactis strains confirmed that they all possessed the nisZ gene, which is characterized by an asparagine residue at position 27, distinguishing it from the nisin A variant that has a histidine at this position. nih.gov DNA sequencing of the promoter regions of the nisin biosynthetic operon, such as the nisA and nisF promoters, can also be performed to investigate potential differences in gene expression and nisin-Z production levels among various strains. nih.gov
Spectroscopic Methods for Structural Elucidation (e.g., NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the three-dimensional structure of molecules in solution, providing detailed insights into the conformation of nisin-Z and its interactions with other molecules. frontiersin.orgru.nlnih.gov
NMR studies have been instrumental in elucidating the structure of nisin in various environments. frontiersin.org Early studies in aqueous solution revealed that nisin consists of two domains connected by a flexible hinge region. frontiersin.org More recent high-resolution NMR spectroscopy has been used to investigate the interaction of nisin with its molecular target, Lipid II, in model membrane systems like sodium dodecyl sulfate (B86663) (SDS) micelles. nih.govacs.org These studies utilize techniques such as ¹⁵N-¹H Heteronuclear Single Quantum Coherence (HSQC) titration, analysis of backbone amide proton temperature coefficients, and heteronuclear ¹⁵N{¹H}-NOE relaxation dynamics experiments. nih.govacs.org
In the context of nisin-Z, NMR studies have shown that upon binding to Lipid II, significant chemical shift perturbations occur in the N-terminal part of the molecule, particularly in the first two lanthionine (B1674491) rings. nih.govacs.org In contrast, the C-terminal region remains largely unaffected, flexible, and exposed to the solvent. nih.govacs.org This suggests a multi-step mechanism where the N-terminus of nisin-Z first binds to Lipid II, followed by a structural rearrangement, with the C-terminus potentially being involved in the subsequent pore formation. nih.govacs.org Solid-state NMR has also been employed to study the interaction of nisin with lipid bilayers, revealing that nisin preferentially interacts with negatively charged lipids. ox.ac.uk
Model Membrane Systems for Interaction Studies (e.g., Monolayers, Liposomes)
Model membrane systems are indispensable tools for studying the interaction of nisin-Z with biological membranes in a controlled environment. frontiersin.org These systems, which include monolayers and liposomes (vesicles), allow researchers to mimic the properties of bacterial and eukaryotic cell membranes. frontiersin.org
Langmuir monolayers, formed at an air-water interface, provide a platform to study the insertion of peptides into a lipid layer. frontiersin.orgrug.nl Studies using this technique have demonstrated that the antimicrobial activity of nisin-Z correlates with its ability to insert into anionic lipid monolayers. rug.nl
Liposomes, which are spherical vesicles composed of one or more lipid bilayers, are widely used to investigate various aspects of nisin-Z's mode of action. frontiersin.orgrug.nl The lipid composition of these vesicles can be tailored to mimic different cell types. For instance, negatively charged vesicles are used to model bacterial membranes, while neutral or zwitterionic vesicles represent eukaryotic membranes. frontiersin.org Leakage assays using fluorescent probes like carboxyfluorescein encapsulated within liposomes can measure the membrane permeabilization caused by nisin-Z. frontiersin.orgrug.nl These studies have shown that the presence of negatively charged lipids is crucial for efficient binding, insertion, and pore-forming activity of nisin-Z. rug.nl It has also been observed that nisin-Z induces the leakage of the anionic carboxyfluorescein more efficiently than the leakage of cations, suggesting the formation of an anion-selective pore. rug.nl
Microbiological Assays (e.g., MIC, MBC, Biofilm Inhibition/Eradication)
Microbiological assays are essential for quantifying the antimicrobial activity of nisin-Z against various microorganisms. Key assays include the determination of the Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and the assessment of its ability to inhibit and eradicate biofilms. nih.govplos.orgplos.org
The MIC is the lowest concentration of an antimicrobial agent that visibly inhibits the growth of a microorganism. plos.orgplos.org It is typically determined using a broth microdilution method, where the bacteria are exposed to serial dilutions of nisin-Z. nih.govplos.orgplos.org The MBC is the lowest concentration that results in a 99.9% reduction in the initial bacterial inoculum, indicating bactericidal activity. plos.orgfrontiersin.org
The antibiofilm activity of nisin-Z is evaluated by determining the Minimum Biofilm Inhibitory Concentration (MBIC) and the Minimum Biofilm Eradication Concentration (MBEC). nih.gov The MBIC is the lowest concentration that prevents the formation of a biofilm, while the MBEC is the concentration required to eradicate a pre-formed biofilm. nih.gov Studies have shown that nisin-Z, particularly in combination with a chelating agent like EDTA, can have significant inhibitory effects on both planktonic cells and biofilms of clinically relevant bacteria. nih.govnih.gov
Table 2: Microbiological Activity of Nisin-Z against Various Bacteria
| Organism | Assay | Nisin-Z Concentration (µg/mL) | Additional Notes | Reference |
|---|---|---|---|---|
| Staphylococcus aureus Z25.2 | MIC | Low (not specified) | - | nih.gov |
| Staphylococcus aureus Z25.2 | MBIC | 5 - 10 | - | nih.gov |
| Staphylococcus aureus Z25.2 | MBEC | 200 - 400 | - | nih.gov |
| Pseudomonas aeruginosa Z25.1 | MIC | > 400 | Resistant | nih.gov |
| Pseudomonas aeruginosa Z25.1 persisters | MIC | 5 - 20 | With EDTA | nih.gov |
| Pseudomonas aeruginosa Z25.1 biofilms | MBIC | > 1250 | With EDTA | nih.gov |
| Staphylococcus epidermidis (RP62A) | MIC | 256 | - | cabidigitallibrary.org |
| Staphylococcus epidermidis (RP62A) | MBC | 512 | - | cabidigitallibrary.org |
| Streptococcus mutans | MIC | 20 mg/L | - | plos.org |
| Streptococcus mutans | MBC | 37.5 mg/L | - | plos.org |
Transcriptomic Analysis for Gene Expression Profiling in Response to Nisin-Z
Transcriptomic analysis, often performed using techniques like RNA sequencing (RNA-Seq), provides a global view of the changes in gene expression in a bacterial cell in response to treatment with nisin-Z. nih.govresearchgate.netasm.org This powerful approach helps to elucidate the molecular mechanisms of action of nisin-Z and the resistance strategies employed by bacteria.
Studies have shown that exposure to nisin-Z can lead to significant changes in the transcriptome of bacteria. nih.govresearchgate.net For example, in Pseudomonas aeruginosa persister cells treated with nisin-Z, a downregulation of genes related to quorum sensing and cell adhesion was observed, along with an upregulation of genes involved in transcription and biosynthetic processes. researchgate.net This suggests that the bacteria alter their metabolic pathways to counteract the effects of nisin-Z. researchgate.net One of the most upregulated genes was gshB, which is involved in the production of the antioxidant glutathione, indicating a response to oxidative stress. researchgate.net
In Lactococcus lactis, transcriptomic analysis of a strain overexpressing the transcriptional regulator YthA, which confers acid resistance, revealed that the vast majority of genes involved in nisin biosynthesis and immunity were significantly upregulated. asm.org This highlights the intricate regulatory networks that control nisin production and resistance. Furthermore, transcriptomic studies on Listeria monocytogenes have shown that this bacterium responds to nisin stress by activating the expression of cold shock protein (csp) genes, which are involved in global gene regulation. frontiersin.org
Future Research Paradigms and Directions for Lantibiotic Nisin Z
Elucidating Further Molecular-Level Interactions and Mechanisms
A fundamental area of future research lies in achieving a more detailed understanding of nisin-Z's molecular interactions. While it is known that nisin targets lipid II, a crucial component of the bacterial cell wall, the precise mechanisms of this interaction, especially for nisin-Z, are still being unraveled. nih.govmdpi.com
High-resolution techniques like nuclear magnetic resonance (NMR) spectroscopy have been employed to study the interaction between nisin and lipid II in model membrane systems. nih.gov These studies have revealed that the N-terminal part of nisin is crucial for binding to lipid II, leading to a subsequent structural rearrangement. nih.gov The C-terminal part, on the other hand, is thought to be responsible for activating pore formation. nih.gov Future research will likely focus on obtaining higher-resolution structural data of the nisin-Z-lipid II complex within a native bacterial membrane. This could involve advanced techniques like cryo-electron microscopy (cryo-EM) to visualize the pore structure in detail.
Furthermore, research indicates that nisin-Z may employ distinct mechanisms against Gram-positive and Gram-negative bacteria. researchgate.net While its action against Gram-positive bacteria is primarily through lipid II binding and pore formation, its activity against Gram-negative bacteria might involve different pathways. researchgate.net Elucidating these alternative mechanisms is a critical direction for future studies.
Advanced Protein Engineering for Novel Nisin-Z Variants with Tailored Functionalities
Protein engineering offers a powerful tool to create novel nisin-Z variants with enhanced or specialized properties. mdpi.comnih.gov By making specific amino acid substitutions, researchers can aim to improve its solubility, stability, and antimicrobial spectrum. asm.orgtandfonline.com
For instance, studies have shown that replacing certain amino acid residues can lead to nisin-Z mutants with significantly improved solubility at neutral pH, a property that is often a limitation for the wild-type peptide. asm.orgtandfonline.com Specific mutations, such as T2S and M17W, have been shown to create more potent inducers of the nisin-controlled expression system. groenkennisnet.nl
Future research in this area will likely involve:
Rational Design: Utilizing the growing knowledge of nisin's structure-function relationships to design variants with specific desired traits. oup.com This includes creating variants with enhanced activity against specific pathogens or with improved stability in different environments.
Directed Evolution: Employing techniques like random mutagenesis to generate large libraries of nisin-Z variants, which can then be screened for improved functionalities. rsc.org
Non-canonical Amino Acids: Incorporating unnatural amino acids into the nisin-Z structure to introduce novel chemical properties and functionalities. mdpi.com
| Nisin-Z Variant | Modification | Observed Property Change | Reference |
|---|---|---|---|
| N27K | Asparagine at position 27 replaced with Lysine (B10760008) | 4-fold increased solubility at pH 7 | asm.org |
| H31K | Histidine at position 31 replaced with Lysine | 7-fold increased solubility at pH 7 | asm.org |
| T2S | Threonine at position 2 replaced with Serine | More potent inducer of transcription | groenkennisnet.nl |
| M17W | Methionine at position 17 replaced with Tryptophan | More potent inducer of transcription | groenkennisnet.nl |
| N20K | Asparagine at position 20 replaced with Lysine | Improved solubility at alkaline pH | tandfonline.com |
| M21K | Methionine at position 21 replaced with Lysine | Improved solubility at alkaline pH | tandfonline.com |
Development of Nisin-Z Based Delivery Systems for Targeted Applications
To enhance the efficacy and expand the applications of nisin-Z, the development of advanced delivery systems is crucial. researchgate.netspringerprofessional.de These systems aim to protect the peptide from degradation, improve its solubility, and enable its controlled release at the target site. researchgate.netmdpi.com
Nano-delivery systems, such as nanoparticles, nanoemulsions, liposomes, and hydrogels, have shown great promise in improving the stability and antimicrobial properties of nisin. researchgate.netspringerprofessional.demdpi.com For example, encapsulation in nanoparticles can increase the stability of nisin by up to 75% compared to conventional methods. researchgate.netspringerprofessional.de
Future research in this area will focus on:
Targeted Delivery: Designing delivery systems that can specifically target pathogenic bacteria or diseased tissues, thereby minimizing off-target effects.
Stimuli-Responsive Release: Developing systems that release nisin-Z in response to specific environmental cues, such as changes in pH or the presence of bacterial enzymes.
Combination Therapies: Co-encapsulating nisin-Z with other antimicrobial agents or drugs to achieve synergistic effects.
| Delivery System | Key Features | Potential Applications | Reference |
|---|---|---|---|
| Nanoemulsions | Enhance antimicrobial properties and solubility. | Food safety. | mdpi.com |
| Nanoparticles | Improve stability and allow for controlled release. | Food preservation, wound healing. | researchgate.netmdpi.com |
| Liposomes | Protect nisin from degradation and improve its availability. | Food matrices like cheese. | nih.gov |
| Hydrogels | Offer sustained release. | Wound healing. | researchgate.net |
| Chitosan (B1678972) Nanospheres | Encapsulate positively charged nisin Z for antibiofilm activity. | Treatment of periodontitis. | otago.ac.nz |
Exploration of Nisin-Z's Role in Microbiome Modulation (e.g., Gut, Oral) Beyond Pathogen Inhibition
Recent research has begun to explore the impact of nisin-Z on the microbiome, moving beyond its simple pathogen-inhibiting properties. oup.com There is growing evidence that nisin can modulate the composition and function of microbial communities in various body sites, such as the gut and the oral cavity. nih.govnews-medical.net
Studies have shown that nisin can shift the oral microbiome towards a healthier state and reduce the levels of key periodontal pathogens. nih.gov In the gut, nisin has been observed to alter the relative abundance of certain bacterial groups, although these changes appear to be reversible. news-medical.net Interestingly, research suggests nisin Z can reduce intestinal tumor burden, potentially through both direct anti-inflammatory effects and indirect effects on the gut microbiota. biorxiv.orgnih.gov
Future research directions in this exciting area include:
Mechanistic Studies: Investigating the precise mechanisms by which nisin-Z modulates the microbiome. This includes understanding its effects on inter-species competition and microbial metabolism.
Therapeutic Applications: Exploring the potential of nisin-Z to treat or prevent diseases associated with microbiome dysbiosis, such as inflammatory bowel disease and certain types of cancer. biorxiv.orgnih.gov
Personalized Approaches: Investigating how individual variations in the microbiome might influence the response to nisin-Z treatment.
Investigation of Nisin-Z in Novel Biocontrol and Bioremediation Strategies
The potent antimicrobial activity of nisin-Z makes it a promising candidate for novel biocontrol and bioremediation strategies. Its effectiveness against a range of Gram-positive bacteria, including foodborne pathogens, is well-documented. oup.com Furthermore, some studies have indicated that nisin, particularly nisin Z, can also exhibit activity against certain fungi and biofilms. frontiersin.orgnih.govfrontiersin.org
For example, nisin has shown anti-biofilm activity against clinical isolates of Staphylococcus and Pseudomonas aeruginosa. frontiersin.org It has also demonstrated antifungal activity against azole-resistant Candida tropicalis. frontiersin.orgnih.gov
Future research in this domain will likely explore:
Agricultural Applications: Investigating the use of nisin-Z to control plant pathogens and reduce food spoilage.
Environmental Bioremediation: Exploring the potential of nisin-Z to control harmful microbial growth in industrial settings or to remediate contaminated environments.
Synergistic Combinations: Evaluating the efficacy of nisin-Z in combination with other biocontrol agents to achieve broader and more effective control.
Comparative Genomics and Proteomics of Nisin-Z Producing Strains
Understanding the genetic and proteomic basis of nisin-Z production is essential for optimizing its yield and for discovering novel variants. The producing organism, Lactococcus lactis, has been the subject of extensive genomic and proteomic analysis. researchgate.netnih.govnih.gov
Whole-genome sequencing of nisin-Z producing strains, such as L. lactis N8, has provided valuable insights into their genetic makeup, including the identification of plasmids and genomic islands that may be related to stress resistance and the production of other secondary metabolites. researchgate.netnih.gov Comparative genomics can reveal the evolutionary relationships between different nisin-producing strains and help identify the genetic determinants of high-level production.
Future research will likely involve:
Q & A
Q. What structural features distinguish nisin-Z from other nisin variants, and how are these identified experimentally?
Nisin-Z is characterized by a single amino acid substitution (His27Asn) compared to nisin A. Structural identification involves reversed-phase HPLC for retention time analysis, amino acid composition assays, and nuclear magnetic resonance (NMR) to confirm lanthionine bridges and post-translational modifications . The nisZ gene can be sequenced to verify the mutation, while mass spectrometry validates molecular weight and oxidative modifications .
Q. What is the primary mechanism of action of nisin-Z against Gram-positive bacteria?
Nisin-Z binds to lipid II, a cell wall precursor, inhibiting peptidoglycan synthesis and forming pores in bacterial membranes. This dual mechanism is studied via fluorescence microscopy (to visualize lipid II binding) and electrophysiology (to measure pore formation). Competition assays using oxidized nisin (lacking lipid II affinity) confirm specificity .
Q. Which standard assays are used to quantify nisin-Z bioactivity, and how are they optimized?
Agar diffusion assays with Micrococcus luteus as a sensitive indicator strain are commonly employed. Minimum inhibitory concentration (MIC) determinations in broth cultures under anaerobic conditions (pH 5.5–6.5) account for pH-dependent stability. Data normalization to purified nisin-Z standards ensures reproducibility .
Q. How does pH influence nisin-Z stability, and what experimental controls are necessary?
Nisin-Z is less stable at alkaline pH compared to acidic conditions. Stability assays involve incubating the peptide in buffers across a pH range (3.0–9.0), followed by HPLC quantification of intact peptide over time. Control experiments must exclude proteolytic activity (e.g., using protease inhibitors) .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in nisin-Z’s reported stability under oxidative conditions?
Conflicting data on oxidative stability arise from variations in oxidation methods (e.g., H₂O₂ vs. atmospheric O₂). Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometry identifies oxidation sites (e.g., lanthionines, methionines), while circular dichroism assesses structural disruption. Bioactivity loss correlates with lipid II binding capacity, validated via affinity thin-layer chromatography .
Q. How can genetic engineering optimize nisin-Z production in heterologous hosts?
Modular cloning systems (e.g., pNZ8048 vectors in Lactococcus lactis) enable overexpression of the nisZ gene cluster. Leader peptide engineering (e.g., substituting the subtilin leader peptide) improves secretion efficiency. Dehydratase NisB and cyclase NisC activity must be monitored via tandem mass spectrometry to ensure proper post-translational modifications .
Q. What methodologies elucidate nisin-Z’s interaction with complex microbial communities?
Metatranscriptomics and fluorescence in situ hybridization (FISH) track nisin-Z’s effects on gut microbiota in vitro. Synergy with two-component lantibiotics (e.g., haloduracin) is tested via checkerboard assays, with fractional inhibitory concentration (FIC) indices calculated. Confocal microscopy visualizes spatial disruption of biofilms .
Q. How do structural modifications of nisin-Z impact its pharmacodynamics in in vivo models?
Site-directed mutagenesis (e.g., substituting dehydroalanine residues) or non-canonical amino acid incorporation alters bioactivity. Pharmacokinetic studies in murine models require LC-MS/MS for serum concentration tracking. Toxicity profiles are assessed via histopathology and cytokine ELISA assays .
Methodological Guidance
- Contradiction Analysis : Compare experimental conditions (e.g., pH, oxidation methods) across studies and replicate key assays with standardized protocols .
- Experimental Design : Use PICO (Population, Intervention, Comparison, Outcome) frameworks to define hypotheses. For example: "In L. monocytogenes (P), does nisin-Z (I) compared to nisin A (C) reduce biofilm formation (O)?" .
- Data Interpretation : Employ bioinformatics tools (e.g., BLAST for nisZ homologs; PyMOL for structural modeling) to contextualize findings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
